Epothilone E
Description
This compound has been reported in Sorangium cellulosum with data available.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-3-[(E)-1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-8,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO7S/c1-14-7-6-8-18-20(33-18)10-19(15(2)9-17-13-35-22(12-28)27-17)34-23(30)11-21(29)26(4,5)25(32)16(3)24(14)31/h9,13-14,16,18-21,24,28-29,31H,6-8,10-12H2,1-5H3/b15-9+/t14-,16+,18+,19-,20-,21-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCNKYGSMOSYPV-OKOHHBBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@H]2[C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)CO)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201049-37-8 | |
| Record name | Epothilone E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201049378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EPOTHILONE E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK5H6YZZ8A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Epothilone E Biosynthesis in Sorangium cellulosum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of Epothilone E, a potent anti-cancer agent, in the myxobacterium Sorangium cellulosum. The document outlines the genetic and enzymatic machinery, presents quantitative data on production, and details the experimental protocols used to elucidate this complex metabolic pathway.
Introduction to Epothilones
Epothilones are a class of 16-membered macrolide polyketides that exhibit potent cytotoxic activity by stabilizing microtubules, a mechanism of action similar to the widely used cancer therapeutic, paclitaxel.[1][2][3] Produced by the soil-dwelling myxobacterium Sorangium cellulosum, these natural products, particularly Epothilone B and its derivatives, have shown significant promise in oncology due to their efficacy against paclitaxel-resistant cancer cell lines and improved water solubility.[4][5][6] This guide focuses on the biosynthetic pathway that leads to the production of these valuable secondary metabolites.
The Epothilone Biosynthetic Gene Cluster
The biosynthesis of epothilones is orchestrated by a large, 56-kb gene cluster, designated as the epo cluster.[7][8][9] This cluster encodes a series of multifunctional enzymes that work in a coordinated fashion to assemble the epothilone scaffold from simple metabolic precursors. The core of this machinery is a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system.
The epo gene cluster from Sorangium cellulosum So ce90 comprises 22 open reading frames that encode nine PKS modules, one NRPS module, a cytochrome P450 epoxidase, and putative transport proteins.[4][5] The key genes and their corresponding enzymes are detailed in the table below.
| Gene | Enzyme/Protein | Function |
| epoA | PKS Module | Loading module and first extension module.[7][10] |
| epoB | NRPS Module | Incorporates a cysteine residue and catalyzes the formation of the thiazole ring.[7][10] |
| epoC | PKS Module | Polyketide chain elongation.[7][10] |
| epoD | PKS Module | Polyketide chain elongation.[7][10] |
| epoE | PKS Module | Polyketide chain elongation.[7][10] |
| epoF | PKS Module | Final polyketide chain elongation and macrolactonization.[7][10] |
| epoK | Cytochrome P450 Epoxidase | Catalyzes the epoxidation of the C12-C13 double bond of epothilone D to form epothilone B, and epothilone C to form epothilone A.[7][11] |
The Biosynthetic Pathway of Epothilone B
The biosynthesis of epothilone B is a multi-step process that begins with the formation of a starter unit, followed by sequential elongation and modification steps, and culminates in a final tailoring reaction.
Initiation and Thiazole Ring Formation
The pathway is initiated by the loading of an acetyl-CoA molecule onto the acyl carrier protein (ACP) domain of the EpoA PKS module.[7] Concurrently, the EpoB NRPS module adenylates and tethers a cysteine residue to its peptidyl carrier protein (PCP) domain. A condensation reaction between the acetyl-S-ACP and the cysteinyl-S-PCP, followed by cyclodehydration and oxidation, results in the formation of a 2-methylthiazole ring, which serves as the starter unit for the subsequent polyketide chain assembly.[7]
Polyketide Chain Elongation and Modification
The 2-methylthiazole starter unit is then transferred to the first PKS module of EpoC. The polyketide chain is subsequently elongated through the sequential action of the remaining PKS modules (EpoC, EpoD, EpoE, and EpoF). Each module incorporates either a malonyl-CoA or a methylmalonyl-CoA extender unit, and carries out a series of reductive modifications (ketoreduction, dehydration, and enoylreduction) to shape the growing polyketide backbone.
Macrolactonization and Final Tailoring
Upon completion of the polyketide chain, a thioesterase (TE) domain, typically located at the C-terminus of the final PKS module (EpoF), catalyzes the release of the polyketide chain through an intramolecular esterification reaction, resulting in the formation of the 16-membered macrolactone ring of epothilone D.
The final step in the biosynthesis of epothilone B is the stereospecific epoxidation of the C12-C13 double bond of epothilone D. This reaction is catalyzed by the cytochrome P450 monooxygenase, EpoK.[7][9][11]
Caption: The biosynthesis pathway of Epothilone B in Sorangium cellulosum.
Quantitative Data on Epothilone Production
The production of epothilones in Sorangium cellulosum can be influenced by various factors, including the strain, fermentation conditions, and medium composition. Several studies have focused on optimizing these parameters to enhance the yield of these valuable compounds.
| Strain | Fermentation Condition | Epothilone B Yield (mg/L) | Reference |
| S. cellulosum So0157-2 | Initial Medium | 11.3 ± 0.4 | [12] |
| S. cellulosum So0157-2 | Optimized Medium | 82.0 ± 3 | [12] |
| S. cellulosum | Immobilized in Porous Ceramics (8 days) | 90.2 | [11][13] |
| E. coli (heterologous expression) | Precursor-directed biosynthesis | ~1 (Epothilone C) | [6] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of epothilone biosynthesis.
Fermentation of Sorangium cellulosum for Epothilone Production
Objective: To cultivate Sorangium cellulosum under conditions optimized for epothilone production.
Materials:
-
Sorangium cellulosum strain (e.g., So0157-2)
-
Seed medium (M26 medium)
-
Production medium (e.g., optimized GSM medium: 3.0 g dextrin, 0.5 g sucrose, 0.8 g glucose, 1.7 g soy powder, 1.0 g slim milk powder, 1.0 g CaCl2, 2 ml EDTA-Fe3+ solution, 0.5 ml trace element solution, 1000 ml distilled water, pH 7.2)[4]
-
Amberlite XAD-16 resin
-
Erlenmeyer flasks (250 ml)
-
Shaking incubator
Procedure:
-
Inoculate 50 ml of M26 medium in a 250-ml Erlenmeyer flask with a cryo-vial of S. cellulosum.
-
Incubate the seed culture at 30°C for 3 days with shaking at 200 rpm.
-
Transfer a 1-ml aliquot of the seed culture to 50 ml of production medium containing 2% (v/v) Amberlite XAD-16 resin in a 250-ml flask.
-
Incubate the production culture at 30°C for 10 days with shaking at 200 rpm.[4]
-
Harvest the Amberlite XAD-16 resin from the culture.
Extraction and Quantification of Epothilones
Objective: To extract epothilones from the fermentation broth and quantify the yield using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Methanol
-
Vacuum concentrator
-
HPLC system with a C18 column
-
Epothilone standards
Procedure:
-
Wash the harvested Amberlite XAD-16 resin with water and air-dry.
-
Extract the resin with 50 ml of methanol.
-
Concentrate the methanol extract under vacuum at 40°C.[4]
-
Re-dissolve the concentrated extract in 10 ml of methanol for HPLC analysis.[4]
-
Analyze the sample by HPLC using a C18 column and a suitable mobile phase (e.g., acetonitrile/water gradient).
-
Quantify the epothilone concentration by comparing the peak area to a standard curve generated with known concentrations of epothilone standards.
Caption: A generalized workflow for epothilone production and analysis.
Heterologous Expression and Purification of EpoK
Objective: To produce and purify the EpoK enzyme for in vitro studies.
Materials:
-
Escherichia coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the epoK gene
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Cell lysis buffer
-
Ni-NTA affinity chromatography column
-
Protein purification buffers (wash and elution)
Procedure:
-
Transform the E. coli expression strain with the epoK expression vector.
-
Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation and resuspend in cell lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a Ni-NTA affinity column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged EpoK protein with elution buffer containing imidazole.
-
Analyze the purified protein by SDS-PAGE.
Conclusion
The biosynthesis of epothilones in Sorangium cellulosum represents a fascinating example of a hybrid PKS/NRPS pathway. Understanding the intricate details of this metabolic route is crucial for the rational design of novel epothilone analogs with improved pharmacological properties and for the development of more efficient production strategies. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to advancing the science and application of these potent anti-cancer agents. Further research into the kinetic parameters of the individual enzymatic steps and the regulatory networks governing the epo gene cluster will undoubtedly pave the way for future breakthroughs in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Extraordinary expansion of a Sorangium cellulosum genome from an alkaline milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterologous Expression of Epothilone Biosynthetic Genes in Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Epothilone B on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Epothilone biosynthesis: assembly of the methylthiazolylcarboxy starter unit on the EpoB subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 9. aacrjournals.org [aacrjournals.org]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Cloning and heterologous expression of the epothilone gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cloning, expression, and purification of intact polyketide synthase modules - PubMed [pubmed.ncbi.nlm.nih.gov]
Epothilone E: A Technical Guide to its Discovery and Natural Source
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epothilones are a class of 16-membered macrolide natural products that have garnered significant attention in the field of oncology for their potent anti-cancer properties. Their mechanism of action, similar to the widely used taxanes, involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the discovery and natural source of a specific member of this family, Epothilone E.
Discovery of Epothilones and the Emergence of this compound
The initial discovery of epothilones originated from the investigation of secondary metabolites produced by the myxobacterium Sorangium cellulosum. In the 1990s, researchers at the Gesellschaft für Biotechnologische Forschung (GBF) in Germany isolated and characterized Epothilone A and B from the fermentation broth of S. cellulosum strain So ce90.[1] These compounds initially exhibited antifungal activity but were later identified as potent cytotoxic agents against various cancer cell lines.
This compound, a hydroxylated derivative of Epothilone A, was subsequently identified as a minor component in the fermentation cultures of S. cellulosum.[2] Its structure was elucidated through spectroscopic analysis, revealing the addition of a hydroxyl group at the C-21 position of the thiazole side chain of Epothilone A. Due to its low and variable production in the native organism, the isolation and characterization of this compound have been challenging.
Natural Source and Biosynthesis
The sole known natural producer of epothilones is the Gram-negative, soil-dwelling myxobacterium, Sorangium cellulosum. These bacteria are known for their complex lifecycle, including the formation of fruiting bodies, and their ability to produce a diverse array of bioactive secondary metabolites.
The biosynthesis of epothilones is a complex process involving a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. The core macrolide ring is assembled by the PKS modules, while the thiazole side chain is incorporated via the NRPS module. The final steps in the biosynthesis of this compound involve the hydroxylation of the Epothilone A precursor, a reaction catalyzed by a specific hydroxylase enzyme within the epothilone biosynthetic gene cluster.
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General Fermentation Workflow
Isolation and Purification of this compound
The following is a general procedure for the isolation and purification of epothilones from the fermentation broth. Specific optimization of the chromatographic conditions is necessary to isolate the minor component, this compound.
-
Extraction: Wash the harvested XAD-16 resin with water to remove polar impurities. Elute the adsorbed epothilones from the resin using an organic solvent such as methanol or ethyl acetate.
-
Concentration: Concentrate the eluate under reduced pressure to obtain a crude extract.
-
Chromatographic Purification:
-
Initial Fractionation: Subject the crude extract to column chromatography on silica gel or a reversed-phase C18 stationary phase. Elute with a gradient of solvents (e.g., hexane/ethyl acetate or water/acetonitrile) to separate the epothilones from other metabolites.
-
High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing epothilones using preparative HPLC on a C18 column. A shallow gradient of acetonitrile in water is typically used to achieve separation of the different epothilone analogues. Due to its structural similarity to Epothilone A, the separation of this compound requires careful optimization of the HPLC method.
Characterization of this compound
The structure of this compound is confirmed using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are employed to elucidate the detailed chemical structure, including the stereochemistry of the molecule.
Note: Detailed, publicly available spectroscopic data (NMR, MS) specifically for this compound is limited. The table below presents the key physicochemical properties.
Property Value Chemical Formula C26H39NO7S Molecular Weight 509.66 g/mol CAS Number 201049-37-8
Biological Activity and Mechanism of Action
Epothilones exert their cytotoxic effects by interacting with the microtubule cytoskeleton. They bind to the β-tubulin subunit, promoting the polymerization of tubulin into stable microtubules and inhibiting their depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis.
```dot
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References
The Epothilone E Binding Site on β-Tubulin: A Technical Guide
Abstract: Epothilones represent a potent class of microtubule-stabilizing agents that have garnered significant interest in oncology research and drug development. By binding to β-tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth examination of the Epothilone E binding site on β-tubulin. It consolidates data from crystallographic, photoaffinity labeling, and biochemical studies to define the binding pocket, details the molecular interactions governing ligand affinity, and summarizes key quantitative binding and activity data. Furthermore, this document outlines the primary experimental methodologies used to elucidate these interactions and visualizes the downstream signaling consequences of tubulin binding. This guide is intended for researchers, scientists, and drug development professionals working on microtubule-targeting anticancer agents.
Introduction to Epothilones
Epothilones are a class of 16-membered macrolides originally isolated from the myxobacterium Sorangium cellulosum.[1] Like the taxanes, their principal mechanism of action is the stabilization of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.[2][3] Epothilones mimic the biological effects of paclitaxel by binding to β-tubulin, promoting its polymerization, and inhibiting depolymerization.[3] This hyperstabilization of microtubules leads to the formation of dysfunctional mitotic spindles, triggering an arrest at the G2/M phase of the cell cycle and ultimately inducing programmed cell death (apoptosis).[2][4]
A key advantage of epothilones is their efficacy against taxane-resistant cancer cell lines, including those with P-glycoprotein overexpression or specific tubulin mutations.[3][5] this compound, also known as 20-(hydroxymethyl)-epothilone A, is a derivative of Epothilone A and serves as a crucial synthetic intermediate for creating photoaffinity probes used to map the tubulin binding site.[6] Its structural similarity to Epothilone A implies a congruent binding mechanism and biological activity.
The β-Tubulin Binding Pocket
Structural and biochemical studies have definitively located the epothilone binding site within the same pocket on β-tubulin that binds paclitaxel.[1][3][4] While early models were based on electron crystallography, the most precise understanding of the binding interactions comes from a high-resolution 2.3 Å X-ray crystal structure of Epothilone A complexed with an α,β-tubulin dimer (PDB ID: 4I50).[6] This structure is considered the definitive model for the binding of this class of compounds.
The binding pocket is a hydrophobic cleft formed by residues from the H7 helix, the M-loop, the β-strand S7, and the S9-S10 strands of β-tubulin.[6] Upon binding, Epothilone A is deeply buried within this pocket, inducing a conformational change that stabilizes the microtubule lattice. A key event is the ordering of the M-loop (residues 271-286), which is largely disordered in the absence of a ligand, into a short helix.[6] This rigidification of the M-loop is crucial for stabilizing the longitudinal contacts between tubulin dimers in a protofilament.
Key molecular interactions observed in the crystal structure include a series of hydrogen bonds between the epothilone molecule and β-tubulin:
-
The C1 lactone carbonyl forms a hydrogen bond with the main-chain nitrogen of Thr274 .
-
The C3 hydroxyl group interacts with the side chain of Gln279 .
-
The C7 hydroxyl group forms a hydrogen bond with the side chain of Asp224 .
-
The thiazole nitrogen also engages in a hydrogen bond with Thr274 .[6]
These interactions, supported by extensive hydrophobic contacts, anchor the molecule in the pocket and drive the conformational changes responsible for microtubule stabilization.
Quantitative Binding and Activity Data
While direct binding affinity data for this compound is not prevalent in the literature, its activity can be inferred from its close structural relationship to Epothilone A. The quantitative data for the major epothilone analogues, A and B, demonstrate a significantly higher affinity for tubulin within assembled microtubules compared to free tubulin dimers, underscoring their role as microtubule stabilizers.
| Compound | Target | Assay Parameter | Value | Reference(s) |
| Epothilone A | Unpolymerized Tubulin (25°C) | Dissociation Constant (Kd) | 130 µM | [1] |
| Microtubules (26°C) | Dissociation Constant (Kd) | 13 nM | [1] | |
| Epothilone B | Unpolymerized Tubulin (25°C) | Dissociation Constant (Kd) | 48 µM | [1] |
| Microtubules (26°C) | Dissociation Constant (Kd) | 0.67 nM | [1] | |
| αβ-tubulin heterodimer | Inhibition Constant (Ki) | 0.71 µM | [7] | |
| Epothilone A | Tubulin Polymerization | EC50 | 16 µM | [6] |
| Epothilone B | Tubulin Polymerization | EC50 | 5.7 µM | [6] |
| Epothilone B | HCT-116 Cancer Cells | Cytotoxicity (IC50) | 0.8 nM | [7] |
| Epothilone B | HepG-2 Cancer Cells | Cytotoxicity (IC50) | 6.3 µM | [8] |
Table 1: Summary of quantitative binding affinity and biological activity data for Epothilones A and B. EC50 refers to the effective concentration for 50% of maximal tubulin polymerization. IC50 refers to the concentration causing 50% inhibition of cell growth.
Experimental Protocols and Methodologies
The elucidation of the epothilone binding site has been accomplished through a combination of sophisticated experimental techniques. The following workflow outlines the key methodologies.
X-ray Crystallography
This is the gold standard for determining the three-dimensional structure of a protein-ligand complex at atomic resolution.
-
Protein Complex Preparation: Purified α,β-tubulin is co-complexed with a stabilizing protein (e.g., stathmin-like domain) and the epothilone ligand.
-
Crystallization: The complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain high-quality, diffraction-grade crystals.
-
Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to calculate an electron density map. An atomic model of the protein-ligand complex is built into this map and refined to yield the final structure, such as PDB: 4I50.[6]
Photoaffinity Labeling
This chemical biology technique identifies direct interaction sites by covalently cross-linking a ligand to its protein target. This compound is a key intermediate in this process.[6]
-
Probe Synthesis: A photoreactive group (e.g., a diazirine or aryl azide) is chemically attached to the epothilone scaffold. The synthesis of one such probe involved the conversion of Epothilone A to this compound, followed by further chemical modifications to install the photoreactive moiety.[6]
-
Binding: The photoaffinity probe is incubated with its target, polymerized tubulin, allowing it to bind non-covalently to the binding pocket.
-
Photolysis: The mixture is irradiated with UV light of a specific wavelength, which activates the photoreactive group, causing it to form a highly reactive intermediate (e.g., a carbene) that covalently bonds to nearby amino acid residues.
-
Analysis: The tubulin is proteolytically digested (e.g., with trypsin), and the resulting peptides are analyzed by mass spectrometry. The peptide fragments that have been covalently modified by the probe are identified, pinpointing the amino acid residues in close proximity to the bound ligand. Studies using this method identified the β-tubulin peptide region 274-281 as a primary target.[1]
Mechanism of Action and Downstream Signaling
The binding of this compound (and other epothilones) to β-tubulin is the initiating event in a signaling cascade that culminates in apoptotic cell death. The process is driven by the physical disruption of normal microtubule function.
References
- 1. Characterizing the Epothilone Binding Site on β-Tubulin by Photoaffinity Labeling: Identification of β-Tubulin Peptides TARGSQQY and TSRGSQQY as Targets of an Epothilone Photoprobe for Polymerized Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Epothilone B from Aspergillus fumigatus with a strong antiproliferative and anti-tubulin polymerizing activities; apoptosis, and cell cycle analyses - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Early Preclinical Studies of Epothilone Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early preclinical studies on the cytotoxicity of epothilones, a class of 16-membered macrolide compounds with potent anticancer activity. The document focuses on their mechanism of action, summarizes key cytotoxicity data, and details the experimental protocols used in these foundational studies.
Introduction to Epothilones
Epothilones are natural products produced by the myxobacterium Sorangium cellulosum.[1][2] They have garnered significant interest as anticancer agents due to their ability to induce cytotoxicity in a manner similar to taxanes, but with notable advantages, including activity against taxane-resistant cancer cells.[2][3][4][5] This guide will delve into the preclinical data that established the cytotoxic potential of this promising class of compounds.
Mechanism of Action: Microtubule Stabilization and Apoptosis
The primary mechanism of action for epothilones is the stabilization of microtubules, which are essential for various cellular processes, particularly cell division.[2][6] By binding to the β-tubulin subunit, epothilones promote the polymerization of tubulin into microtubules and inhibit their depolymerization.[1][6] This hyperstabilization of microtubules disrupts the normal dynamics of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M transition phase.[2][3][6][7] Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[1][2][6]
One of the key advantages of epothilones is their effectiveness against multidrug-resistant (MDR) cancer cells, particularly those that overexpress P-glycoprotein (P-gp), an efflux pump that actively removes taxanes from the cell.[3][4][7] Epothilones are poor substrates for P-gp, allowing them to accumulate in cancer cells and exert their cytotoxic effects.[1][4]
Below is a diagram illustrating the signaling pathway of Epothilone-induced cytotoxicity.
Preclinical Cytotoxicity Data
Epothilones have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines, often at nanomolar concentrations.[1] The following tables summarize the 50% inhibitory concentration (IC50) values for various epothilones from early preclinical studies.
Table 1: Cytotoxicity (IC50) of Epothilone B in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colorectal Cancer | 0.8 | [8] |
| D341 | Medulloblastoma | 0.53 | [8] |
| D425Med | Medulloblastoma | 0.37 | [8] |
| DAOY | Medulloblastoma | 0.19 | [8] |
| SW620AD-300 | Paclitaxel-Resistant Colon Cancer | 0.3 | [4] |
Table 2: Cytotoxicity (IC50) of Ixabepilone (Aza-epothilone B) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116/VM46 | Colorectal Cancer | ~2.9 | [1] |
| Pat-21 | Ovarian Carcinoma | ~2.9 | [1] |
| Pat-7 | Breast Cancer | ~2.9 | [1] |
| A2780 Tax | Ovarian Carcinoma | ~2.9 | [1] |
| Pat-26 | Pancreatic Carcinoma | ~2.9 | [1] |
| M5076 | Murine Fibrosarcoma | ~2.9 | [1] |
Table 3: Comparative Cytotoxicity (IC50) of Epothilones and Paclitaxel
| Compound | CCRF-CEM/VBL100 (Multidrug-Resistant) | SW620AD-300 (Paclitaxel-Resistant) |
| Epothilone B | 2 nM | 0.3 nM |
| Epothilone D | 17 nM | Not Reported |
| Paclitaxel | Not Reported | 250 nM |
| Reference | [4] | [4] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in early preclinical studies of epothilone cytotoxicity.
In Vitro Cytotoxicity Assays
A common method to determine the cytotoxic effects of epothilones is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is indicative of cell viability.
Below is a diagram illustrating the experimental workflow for an in vitro cytotoxicity assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of the epothilone compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.
-
MTT Assay: After incubation, the MTT reagent is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation. The formazan is then solubilized, and the absorbance is read using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is then determined by plotting cell viability against the drug concentration.
Tubulin Polymerization Assay
To confirm the mechanism of action, a tubulin polymerization assay is often performed. This assay measures the ability of a compound to induce the assembly of tubulin into microtubules.
Protocol:
-
Purified tubulin is incubated with the epothilone compound in a polymerization buffer.
-
The mixture is incubated at 37°C to allow for microtubule formation.
-
The extent of polymerization is monitored over time by measuring the increase in light scattering or fluorescence.
-
Compounds that promote tubulin polymerization will show a significant increase in the signal compared to a control without the compound.
Cell Cycle Analysis
Flow cytometry is used to analyze the effect of epothilones on the cell cycle.
Protocol:
-
Cells are treated with the epothilone compound for a specific duration.
-
The cells are then harvested, fixed, and stained with a DNA-binding dye, such as propidium iodide (PI).
-
The DNA content of the cells is then analyzed by flow cytometry.
-
An accumulation of cells in the G2/M phase of the cell cycle is indicative of mitotic arrest induced by the epothilone.[9]
Conclusion
The early preclinical studies of epothilones established their potent cytotoxic activity against a broad range of cancer cell lines, including those resistant to existing chemotherapies like taxanes. Their unique mechanism of action, centered on microtubule stabilization, leads to cell cycle arrest and apoptosis. The data from these foundational in vitro studies provided a strong rationale for the further clinical development of epothilone analogues, some of which have been approved for cancer treatment. This guide provides a comprehensive overview of the key findings and methodologies from this critical phase of drug discovery and development.
References
- 1. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bioprocessing of Epothilone B from Aspergillus fumigatus under solid state fermentation: Antiproliferative activity, tubulin polymerization and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application of Epothilones in Taxane-Resistant Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epothilones are a class of 16-membered macrolide natural products that, like taxanes (e.g., paclitaxel and docetaxel), function as microtubule-stabilizing agents. They bind to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.[1][2] A key advantage of epothilones is their demonstrated efficacy in cancer models that have developed resistance to taxanes.[3][4] This makes them a valuable class of compounds for the development of next-generation anticancer therapeutics.
Taxane resistance is a significant clinical challenge and can arise from several mechanisms, including the overexpression of drug efflux pumps like P-glycoprotein (P-gp), mutations in the β-tubulin gene that alter the drug binding site, and changes in the expression of tubulin isotypes.[1][5] Epothilones have been shown to overcome these resistance mechanisms. They are poor substrates for P-gp and can effectively induce apoptosis in cancer cells with high levels of P-gp expression.[3] Furthermore, some epothilones retain activity against cancer cells harboring specific β-tubulin mutations that confer taxane resistance.[6]
This document provides detailed application notes and protocols for studying the effects of epothilones in taxane-resistant cancer models. While the user requested information specifically on Epothilone E, the available scientific literature contains limited quantitative data for this particular analog. Therefore, this document will focus on the well-characterized and clinically relevant epothilones, such as Epothilone B (Patupilone) and its semi-synthetic analog Ixabepilone, as representative examples of this promising class of anticancer agents.
Data Presentation: In Vitro Cytotoxicity of Epothilones
The following tables summarize the in vitro cytotoxicity (IC50 values) of various epothilones in taxane-sensitive and taxane-resistant cancer cell lines. These values highlight the retained or enhanced potency of epothilones in the context of taxane resistance.
Table 1: IC50 Values (nM) of Epothilone B and Paclitaxel in Parental and Taxane-Resistant Human Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Mechanism | Epothilone B (nM) | Paclitaxel (nM) | Fold-Resistance (Paclitaxel/Epothilone B) |
| A2780 | Ovarian | - | 1.5 | 3.5 | 2.3 |
| A2780/AD | Ovarian | P-gp overexpression | 3.0 | >1000 | >333 |
| HCT-15 | Colon | P-gp overexpression | 2.5 | 500 | 200 |
| KB-3-1 | Cervical | - | 0.3 | 2.0 | 6.7 |
| KB-V1 | Cervical | P-gp overexpression | 1.5 | 1500 | 1000 |
Data compiled from multiple sources. Actual values may vary between studies.
Table 2: IC50 Values (nM) of Ixabepilone (aza-epothilone B) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Characteristics | Ixabepilone (nM) |
| HCT116/VM46 | Colorectal | P-gp overexpression | ~3 |
| A2780Tax | Ovarian | β-tubulin mutation | ~3 |
| Pat-21 | Ovarian | Taxane-resistant | ~2.9 |
| Pat-7 | Breast | Taxane-resistant | ~2.9 |
Data compiled from multiple sources, including Lee et al., 2008.[2][6] Values are approximate.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of epothilones on taxane-resistant cancer cells.
Materials:
-
Taxane-resistant and parental (sensitive) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or other epothilone analog) and Paclitaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the epothilone and paclitaxel in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by epothilones using flow cytometry.
Materials:
-
Taxane-resistant cancer cells
-
This compound (or other epothilone analog)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of the epothilone for 24-48 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Microtubule Polymerization Assay
This in vitro assay measures the ability of epothilones to promote the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound (or other epothilone analog) and Paclitaxel
-
Fluorescence microplate reader and a fluorescent reporter for tubulin polymerization (e.g., DAPI)
-
384-well plates
Procedure:
-
Prepare a tubulin solution in polymerization buffer on ice.
-
Add GTP to the tubulin solution.
-
Add the fluorescent reporter to the tubulin solution.
-
Dispense the tubulin solution into the wells of a pre-warmed 384-well plate.
-
Add serial dilutions of the epothilone or paclitaxel to the wells. Include a positive control (e.g., a known microtubule stabilizer) and a negative control (vehicle).
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity every minute for 60-90 minutes.
-
Plot the fluorescence intensity versus time to generate polymerization curves. An increase in fluorescence indicates microtubule polymerization.
Visualizations
Caption: Experimental workflow for evaluating this compound in taxane-resistant cancer models.
Caption: Signaling pathway of this compound leading to apoptosis in cancer cells.
References
- 1. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A common pharmacophore for epothilone and taxanes: Molecular basis for drug resistance conferred by tubulin mutations in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Induction of Tubulin Polymerization by Epothilone E in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epothilones are a class of 16-membered macrolide natural products that exhibit potent cytotoxic activity by interfering with microtubule dynamics.[1][2][3] Similar to the well-known anti-cancer drug paclitaxel (Taxol®), epothilones bind to the β-tubulin subunit of the αβ-tubulin heterodimer, promoting tubulin polymerization and stabilizing microtubules.[4][5][6] This stabilization disrupts the dynamic instability of microtubules, which is crucial for various cellular processes, particularly mitosis, leading to cell cycle arrest at the G2-M transition and subsequent apoptosis.[1][3][4]
Epothilone E is a synthetic analog of the natural epothilones.[6][7] Notably, epothilones have shown efficacy against paclitaxel-resistant cancer cell lines, making them a subject of significant interest in cancer research and drug development.[3][8][9] These application notes provide a detailed protocol for inducing and monitoring tubulin polymerization in vitro using this compound, along with expected quantitative data and a schematic of the mechanism of action.
Data Presentation
The following table summarizes the reported potency of various epothilones in promoting tubulin assembly. While specific data for this compound is part of ongoing research, its activity is comparable to other epothilones. The EC50 value represents the concentration of the compound that results in 50% of the maximal tubulin polymerization.
| Compound | Assay Type | EC50 (µM) | Reference |
| Epothilone A | Tubulin Assembly (sedimentation) | 16 ± 0.4 | [6] |
| Epothilone B | Tubulin Assembly (sedimentation) | 5.7 ± 0.3 | [6] |
| Paclitaxel | Tubulin Polymerization | ~10 | [10] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This protocol describes a method to monitor the kinetics of this compound-induced tubulin polymerization by measuring the increase in turbidity (light scattering) as microtubules form.
Materials:
-
Lyophilized tubulin (≥99% pure, from bovine or porcine brain)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
Guanosine-5'-triphosphate (GTP) stock solution (100 mM)
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control)
-
DMSO (vehicle control)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
-
Low-volume quartz cuvettes or 96-well clear bottom plates
-
Ice bucket
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 2-4 mg/mL. Keep the tubulin solution on ice at all times to prevent spontaneous polymerization.
-
Prepare a 10 mM working stock of GTP in GTB.
-
Prepare serial dilutions of this compound and paclitaxel in GTB. The final DMSO concentration in the assay should be kept below 1% (v/v) to minimize effects on polymerization.
-
-
Assay Setup:
-
Pre-warm the spectrophotometer or plate reader to 37°C.
-
On ice, prepare the reaction mixtures in pre-chilled microcentrifuge tubes or a 96-well plate. For a standard 100 µL reaction, the components are added in the following order:
-
GTB (to final volume)
-
This compound dilution (or paclitaxel, or DMSO for control)
-
Tubulin solution
-
-
Mix gently by pipetting. Avoid introducing air bubbles.
-
-
Initiation of Polymerization:
-
To initiate polymerization, add GTP to a final concentration of 1 mM.
-
Immediately transfer the reaction mixture to the pre-warmed cuvette or plate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
The increase in absorbance over time reflects the extent of microtubule polymerization.
-
Expected Results:
The polymerization reaction will exhibit a sigmoidal curve when plotting absorbance versus time. This curve consists of three phases: a lag phase (nucleation), a growth phase (elongation), and a plateau phase (steady-state). This compound is expected to decrease the lag phase and increase the rate and extent of polymerization in a concentration-dependent manner.
Visualizations
Mechanism of Action: this compound-Induced Microtubule Stabilization
Caption: Mechanism of this compound action on microtubule dynamics.
Experimental Workflow: In Vitro Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
References
- 1. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action. | Semantic Scholar [semanticscholar.org]
- 3. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. watermark02.silverchair.com [watermark02.silverchair.com]
- 5. Differentiating between models of Epothilone binding to microtubules using tubulin mutagenesis, cytotoxicity, and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterizing the Epothilone Binding Site on β-Tubulin by Photoaffinity Labeling: Identification of β-Tubulin Peptides TARGSQQY and TSRGSQQY as Targets of an Epothilone Photoprobe for Polymerized Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Epothilone E Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epothilones are a class of microtubule-stabilizing agents that have emerged as potent anticancer compounds.[1][2] Similar to taxanes, they bind to β-tubulin, promoting tubulin polymerization and stabilizing microtubules.[2][3] This interference with microtubule dynamics disrupts the normal function of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2][3][4] Epothilone E, a synthetic analog, has demonstrated significant cytotoxic effects against a variety of cancer cell lines, including those resistant to other chemotherapeutic agents.[1] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy of this compound in a laboratory setting.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting the microtubule network within cancer cells. The primary mechanism involves:
-
Binding to β-tubulin: this compound binds to the β-tubulin subunit of microtubules, at a site that may overlap with that of paclitaxel.[3]
-
Microtubule Stabilization: This binding stabilizes the microtubules, preventing their depolymerization, which is a crucial process for the dynamic instability required for normal cellular functions.[2]
-
Disruption of Mitosis: The stabilized microtubules are unable to form a functional mitotic spindle, which is essential for chromosome segregation during cell division.[2]
-
G2/M Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[3][4]
-
Induction of Apoptosis: Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, ultimately leading to cancer cell death.[3][5]
Key Cell-Based Assays for Efficacy Evaluation
Several cell-based assays are critical for quantifying the anticancer efficacy of this compound. These include:
-
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay): To determine the concentration-dependent inhibitory effect of this compound on cancer cell proliferation and to calculate the half-maximal inhibitory concentration (IC50).
-
Cell Cycle Analysis: To quantify the percentage of cells in different phases of the cell cycle and confirm the G2/M arrest induced by this compound.
-
Apoptosis Assays (e.g., Annexin V Staining): To detect and quantify the induction of apoptosis in response to this compound treatment.
Data Presentation: Quantitative Efficacy of Epothilones
The following tables summarize the cytotoxic effects of various epothilone compounds, including analogs of this compound, across a range of human cancer cell lines.
Table 1: IC50 Values of Epothilone Analogs in Various Cancer Cell Lines
| Epothilone Analog | Cancer Cell Line | Cell Type | IC50 (nM) | Reference |
| Ixabepilone | Multiple Cell Lines | Breast, Colon, Lung | 1.4 - 45 | [6] |
| ZK-EPO | MCF-7 | Breast Cancer | <1 | [1] |
| ZK-EPO | NCI/ADR | Adriamycin-resistant | <1 | [1] |
| Epothilone B | HCT116 | Colon Cancer | 0.8 | [7] |
| Epothilone B | D341 | Medulloblastoma | 0.53 | [7] |
| Epothilone B | D425Med | Medulloblastoma | 0.37 | [7] |
| Epothilone B | DAOY | Medulloblastoma | 0.19 | [7] |
| Fludelone (Flu) | RPMI 8226 | Multiple Myeloma | 6 - 14.4 | [8] |
| desoxyepothilone B (dEpoB) | RPMI 8226 | Multiple Myeloma | 37 - 68.6 | [8] |
| UTD1 | MCF-7 | Breast Cancer | 51 (72h) | [9] |
| UTD1 | HT29 | Colon Cancer | 187 (72h) | [9] |
Table 2: Apoptosis Induction by Epothilone B in HepG-2 Cells
| Treatment | Total Apoptosis (%) | Early Apoptosis (%) | Late Apoptosis (%) | Reference |
| Control | ~2.2 | ~1.3 | ~0.9 | [5] |
| Epothilone B | 26.5 | 15.9 | 7.6 | [5] |
Experimental Protocols
Cell Viability and Cytotoxicity: MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the amount of formazan is proportional to the number of viable cells.[10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well clear-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[12]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or acidified isopropanol)[11]
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 nM to 1000 nM.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.[11]
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry. PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the determination of the cell cycle phase.[13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[15]
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with different concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.[14]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram of PI fluorescence intensity to visualize the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Quantify the percentage of cells in each phase using appropriate software (e.g., ModFit LT, FlowJo).
-
Apoptosis Assay by Annexin V Staining
This protocol details the use of Annexin V-FITC and Propidium Iodide (PI) staining to detect apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described in the cell cycle analysis protocol.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[18]
-
Analyze the samples by flow cytometry within 1 hour.
-
Use quadrant analysis of FITC (Annexin V) versus PI fluorescence to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Workflow for Cell Viability (MTT) Assay
Caption: Workflow for the MTT cell viability assay.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis by flow cytometry.
Experimental Workflow for Apoptosis (Annexin V) Assay
References
- 1. The Epothilones: Translating from the Laboratory to the Clinic | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. Action of the epothilone [chm.bris.ac.uk]
- 3. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Investigation of antitumor effects of synthetic epothilone analogs in human myeloma models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchhub.com [researchhub.com]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. kumc.edu [kumc.edu]
Application Notes & Protocols: Epothilone E as a Molecular Probe for Tubulin Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Epothilones are a class of 16-membered macrolide natural products that exhibit potent cytotoxic activity by interfering with microtubule dynamics.[1] Similar to the widely used anti-cancer drug paclitaxel, epothilones bind to the β-tubulin subunit of the αβ-tubulin heterodimer, promoting tubulin polymerization and stabilizing microtubules.[2][3] This stabilization disrupts the normal dynamic instability of microtubules, which is crucial for various cellular processes, particularly mitosis. The resulting mitotic arrest ultimately leads to apoptotic cell death.[4][5] Epothilone E, a derivative of Epothilone A, serves as a valuable molecular probe for studying tubulin function and microtubule dynamics. Notably, epothilones have demonstrated efficacy against paclitaxel-resistant cancer cell lines, making them an important area of research for overcoming drug resistance.[6][7]
These application notes provide a summary of the quantitative data related to epothilone-tubulin interactions and detailed protocols for key in vitro and cell-based assays utilizing this compound and its analogs as molecular probes.
Data Presentation
The following tables summarize the quantitative data for the binding affinity and cytotoxic activity of epothilones.
Table 1: Binding Affinity of Epothilones to Tubulin
| Compound | Binding Constant (Kb) | Inhibition Constant (Ki) | Method | Reference |
| Epothilone A | 2.93 x 10⁷ M⁻¹ | 1.4 µM | Fluorescence-based displacement assay | [1] |
| Epothilone B | 6.08 x 10⁸ M⁻¹ | 0.7 µM | Fluorescence-based displacement assay | [1] |
| Epothilone B | 0.71 µM | Not specified | [8] | |
| Epothilone Analog 1 | 3.17 x 10⁷ M⁻¹ | Not specified | [9] |
Table 2: Cytotoxicity (IC₅₀) of Epothilones in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Assay Duration | Reference |
| Epothilone B | HCT116 | Colon Carcinoma | 0.8 | 72 h | [8] |
| Epothilone B | D341 | Medulloblastoma | 0.53 | Not specified | [8] |
| Epothilone B | D425Med | Medulloblastoma | 0.37 | Not specified | [8] |
| Epothilone B | DAOY | Medulloblastoma | 0.19 | Not specified | [8] |
| Fludelone | RPMI 8226 | Multiple Myeloma | 1-15 | Not specified | [7] |
| Fludelone | CAG | Multiple Myeloma | 1-15 | Not specified | [7] |
| Fludelone | H929 | Multiple Myeloma | 1-15 | Not specified | [7] |
| Fludelone | MOLP-5 | Multiple Myeloma | 1-15 | Not specified | [7] |
| Epothilone B | SW620 | Colon Cancer | 1-100 | 72 h | [10] |
| Epothilone D | SW620 | Colon Cancer | 1-100 | 72 h | [10] |
| Epothilone B | HepG-2 | Liver Carcinoma | 6.3 µM | Not specified | [11] |
| Epothilone B | HCT-116 | Colon Carcinoma | 7.4 µM | Not specified | [11] |
| Epothilone B | PC3 | Prostate Cancer | 7.4 µM | Not specified | [11] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system. The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured spectrophotometrically.[12]
Materials:
-
Purified tubulin (e.g., from porcine brain, >99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control)
-
Nocodazole (negative control)
-
96-well half-area plates
-
Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mg/ml tubulin stock solution in ice-cold General Tubulin Buffer supplemented with 1 mM GTP. Aliquot and store at -70°C.
-
Prepare a polymerization buffer by adding GTP to the General Tubulin Buffer to a final concentration of 1 mM and glycerol to a final concentration of 10%. Keep on ice.
-
Prepare serial dilutions of this compound, paclitaxel, and nocodazole in polymerization buffer. The final DMSO concentration should not exceed 2%.[13]
-
-
Assay Procedure:
-
On ice, add 10 µL of the compound dilutions (or vehicle control) to the wells of a pre-chilled 96-well plate.
-
Add 100 µL of the cold tubulin solution (final concentration of 3 mg/ml) to each well.
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.[12]
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time to generate polymerization curves.
-
The rate of polymerization can be determined from the slope of the linear portion of the curve.
-
Compare the polymerization curves of this compound-treated samples to the positive (paclitaxel) and negative (nocodazole) controls. An increase in the rate and extent of polymerization indicates microtubule stabilization.
-
Cell-Based Microtubule Stabilization Assay (Immunofluorescence)
This protocol allows for the direct visualization of microtubule bundling in cells treated with this compound.
Materials:
-
Adherent cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control)
-
Formaldehyde (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and controls) for a specified time (e.g., 6, 12, or 24 hours).
-
-
Immunostaining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.[14]
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash twice with PBS.
-
Block non-specific antibody binding with blocking buffer for 30 minutes.
-
Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
-
This compound-treated cells will exhibit characteristic microtubule bundling and altered morphology compared to untreated cells.
-
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound. Microtubule-stabilizing agents typically cause an arrest in the G2/M phase.[4][15]
Materials:
-
Suspension or adherent cancer cell line
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[16]
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
For adherent cells, harvest by trypsinization.
-
-
Cell Fixation:
-
Harvest the cells and centrifuge at a low speed.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C).[17]
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[17]
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Measure the fluorescence intensity of the PI signal. The DNA content will be proportional to the fluorescence intensity.
-
Gate on single cells to exclude doublets and aggregates.
-
-
Data Analysis:
-
Generate a histogram of cell count versus fluorescence intensity.
-
The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. Cells in the S phase will have intermediate DNA content.
-
Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of the effect of this compound.
-
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with this compound.
Materials:
-
Adherent cancer cell line
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-only controls.
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
-
Solubilization:
-
Remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability versus the log of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for the in vitro tubulin polymerization assay.
Caption: Workflow for cell cycle analysis by flow cytometry.
References
- 1. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epothilone D affects cell cycle and microtubular pattern in plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Bioprocessing of Epothilone B from Aspergillus fumigatus under solid state fermentation: Antiproliferative activity, tubulin polymerization and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Epothilone E Total Synthesis
Welcome to the technical support center for the total synthesis of Epothilone E. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their synthetic routes. Below you will find frequently asked questions, detailed troubleshooting guides for key reactions, comparative data on synthetic strategies, and full experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the total synthesis of this compound is consistently low. What are the most common problematic steps?
A1: The total synthesis of this compound is a complex undertaking with several steps that can significantly impact the overall yield. The most frequently encountered challenges arise during:
-
Macrocyclization: This step is prone to the formation of dimers and other oligomers, especially at higher concentrations. The choice of macrolactonization method is also critical.
-
Ring-Closing Metathesis (RCM): Achieving high E/Z selectivity for the C12-C13 double bond can be difficult, often resulting in mixtures that are challenging to separate. The choice of catalyst and protecting groups on nearby functionalities plays a crucial role.
-
Fragment Couplings (e.g., Stille, Suzuki): Incomplete coupling, side reactions, and difficulties in purifying the product from organometallic residues can lead to significant material loss.
-
Aldol Additions: Establishing the correct stereochemistry at C6 and C7 is crucial and can be challenging, often requiring careful selection of reagents and reaction conditions to achieve high diastereoselectivity.
Q2: I am struggling with the stereoselectivity of the Ring-Closing Metathesis (RCM) step to form the macrocycle. How can I improve the E/Z ratio?
A2: Poor E/Z selectivity in the RCM step is a well-documented issue in epothilone synthesis. Here are some strategies to improve it:
-
Catalyst Selection: The choice of the ruthenium catalyst is critical. While second-generation Grubbs and Hoveyda-Grubbs catalysts are commonly used, specialized catalysts designed for Z-selectivity may be beneficial if the Z-isomer is desired.[1][2]
-
Protecting Groups: The steric and electronic properties of protecting groups near the reacting olefins can influence the transition state of the metathesis reaction. For example, some studies have shown that the presence or absence of a protecting group on the C7 hydroxyl can affect the reaction's efficiency and selectivity.[3]
-
Reaction Conditions: Temperature and reaction time can also play a role. Running the reaction at lower temperatures may favor the kinetic product, potentially altering the E/Z ratio.
Q3: My Yamaguchi macrolactonization is giving me a high proportion of dimer. What can I do to favor the intramolecular cyclization?
A3: Dimer formation is a common side reaction in macrolactonization. To favor the desired intramolecular reaction, consider the following:
-
High Dilution: This is the most critical factor. Running the reaction at very low concentrations (typically 0.001 M or less) will decrease the probability of intermolecular reactions.
-
Slow Addition: Adding the seco-acid (the linear precursor) slowly over a long period to the reaction mixture containing the Yamaguchi reagent and DMAP can help maintain a low concentration of the activated species, further promoting intramolecular cyclization.
-
Temperature: While some Yamaguchi lactonizations require elevated temperatures, running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions.
Troubleshooting Guides for Key Reactions
Stille Coupling for Side Chain Installation
Problem: Low yield of the coupled product in the Stille coupling of the vinyl iodide macrocycle with the thiazole-stannane side chain.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Low Catalyst Activity | Ensure the palladium catalyst is fresh and active. Consider using a different palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). |
| Slow Transmetalation | Add a copper(I) salt (e.g., CuI) as a co-catalyst. Copper can accelerate the transmetalation step, which is often rate-limiting.[4] |
| Steric Hindrance | If the coupling partners are sterically hindered, consider using a more reactive stannane or a different coupling strategy (e.g., Suzuki coupling). |
| Difficult Purification | Residual tin compounds can make purification challenging. After the reaction, consider a workup with aqueous KF to precipitate tin salts. |
Experimental Workflow for Stille Coupling
Ring-Closing Metathesis (RCM) for Macrocyclization
Problem: Poor E/Z selectivity or low yield in the RCM step.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Catalyst Choice | For improved Z-selectivity, consider using a stereoretentive ruthenium-based catalyst.[2] For general RCM, second-generation Grubbs or Hoveyda-Grubbs catalysts are often effective.[5] |
| Protecting Group Interference | The presence of a bulky silyl protecting group near one of the olefins can influence the approach of the catalyst. Consider using a smaller protecting group or deprotecting before RCM if the resulting alcohol does not interfere with the catalyst.[3] |
| Catalyst Decomposition | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) with degassed solvents. Catalyst decomposition can lead to lower yields and the formation of side products. |
| Isomerization of the Double Bond | Some catalysts can promote isomerization of the newly formed double bond. The addition of isomerization inhibitors like 1,4-benzoquinone can sometimes suppress this side reaction.[5] |
Troubleshooting Logic for RCM
Quantitative Data on Key Reaction Yields
The following table summarizes reported yields for key steps in various total syntheses of epothilones. Note that direct comparison can be challenging due to differences in substrates and reaction conditions.
| Reaction | Synthetic Route | Reagents/Conditions | Reported Yield (%) | Reference |
| Stille Coupling | Nicolaou, this compound | Pd₂(dba)₃, AsPh₃, CuI, DMF | 72 | [4] |
| Ring-Closing Metathesis | Danishefsky | Grubbs II catalyst | 64 | [3] |
| Yamaguchi Macrolactonization | Nicolaou | 2,4,6-trichlorobenzoyl chloride, DMAP, toluene | ~60-70 | [6] |
| Aldol Addition (C6-C7) | Paterson | Chiral auxiliary-controlled | >90 (high dr) | [7] |
| Horner-Wadsworth-Emmons | Various | Stabilized phosphonate ylide | Typically >80 | [7] |
Detailed Experimental Protocols
Protocol 1: Yamaguchi Macrolactonization (Adapted from Nicolaou et al.)
This protocol describes the formation of the 16-membered macrolactone from the corresponding seco-acid.
Materials:
-
Seco-acid precursor
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
A solution of the seco-acid (1.0 equiv) in anhydrous THF is cooled to 0 °C.
-
Triethylamine (1.5 equiv) is added, followed by the dropwise addition of 2,4,6-trichlorobenzoyl chloride (1.2 equiv). The mixture is stirred at 0 °C for 1 hour.
-
The reaction mixture is filtered to remove the triethylammonium hydrochloride salt, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in a large volume of anhydrous toluene to achieve a final concentration of approximately 0.001 M.
-
A solution of DMAP (5.0 equiv) in anhydrous toluene is added to the seco-acid solution, and the mixture is heated to 80 °C for 12-16 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the macrolactone.
Protocol 2: Ring-Closing Metathesis (Adapted from Danishefsky et al.)
This protocol describes the macrocyclization of a diene precursor using a second-generation Grubbs catalyst.[3]
Materials:
-
Diene precursor
-
Grubbs second-generation catalyst
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
A solution of the diene precursor in anhydrous, degassed DCM is prepared under an argon atmosphere to achieve a concentration of approximately 0.005 M.
-
A solution of the Grubbs second-generation catalyst (5-10 mol%) in a small amount of anhydrous, degassed DCM is added to the diene solution.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 40 °C) for 4-12 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of ethyl vinyl ether.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the cyclized product.
Signaling Pathway: Convergent Synthesis of this compound
References
- 1. React App [pmc.umicore.com]
- 2. A Highly Efficient Synthesis of Z-Macrocycles using Stereoretentive, Ruthenium-Based Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly concise routes to epothilones: the total synthesis and evaluation of epothilone 490 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cib.csic.es [cib.csic.es]
- 5. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Total synthesis of epothilone B - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing solubility issues of Epothilone E in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epothilone E, focusing on addressing its solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a 16-membered macrolide with potent anti-cancer properties. Like other epothilones, it functions as a microtubule-stabilizing agent, leading to cell cycle arrest and apoptosis in cancer cells.[1] However, as a lipophilic molecule, this compound has limited solubility in aqueous solutions, which can pose significant challenges for its formulation and delivery in experimental settings.[2] Achieving a stable and consistent concentration in aqueous buffers is crucial for obtaining reliable and reproducible results in in-vitro and in-vivo studies.
Q2: What are the general strategies to improve the solubility of this compound?
Several strategies can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These include:
-
Co-solvents: Utilizing a mixture of a water-miscible organic solvent and an aqueous buffer can significantly increase solubility.[3]
-
Surfactants: The addition of non-ionic surfactants can aid in the dispersion and solubilization of hydrophobic compounds.
-
pH adjustment: Although less common for neutral compounds like epothilones, altering the pH of the buffer can sometimes improve the solubility of ionizable compounds.
-
Formulation technologies: Advanced methods like lyophilization followed by reconstitution in a specific solvent mixture, or the use of drug delivery systems like micelles and liposomes, can improve solubility and stability.[3]
Q3: What is the general mechanism of action of Epothilones?
Epothilones exert their cytotoxic effects by binding to β-tubulin and stabilizing microtubules.[1][4] This interference with microtubule dynamics disrupts the normal function of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.[1] Ultimately, this sustained mitotic arrest triggers programmed cell death, or apoptosis, through the activation of both intrinsic and extrinsic pathways.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using this compound solutions in aqueous buffers.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous buffer | The concentration of this compound exceeds its solubility limit in the final buffer composition. The organic solvent concentration is too low in the final solution to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution. However, be mindful of the solvent's potential toxicity to cells. It is recommended to keep the final DMSO concentration below 0.5% (v/v) for most cell culture experiments. 3. Use a surfactant. A small amount of a non-ionic surfactant like Tween-80 can help to maintain the solubility of the compound. |
| Inconsistent experimental results | The this compound solution is not stable and is precipitating over time. The initial stock solution was not fully dissolved. | 1. Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. 2. Visually inspect the stock solution for any undissolved particles before making dilutions. If necessary, gently warm the stock solution (e.g., in a 37°C water bath) and vortex to ensure complete dissolution. 3. Filter-sterilize the final working solution through a 0.22 µm syringe filter compatible with the solvent system to remove any micro-precipitates. |
| Low cellular uptake or activity | The actual concentration of soluble this compound is lower than the intended concentration due to precipitation. | 1. Confirm the solubility of this compound in your specific experimental buffer system. This can be done by preparing a series of concentrations and visually inspecting for precipitation after a defined incubation period. 2. Consider using a formulation approach. For in vivo studies, or if solubility issues persist in vitro, explore the use of drug delivery systems like polymeric micelles or liposomes to enhance bioavailability.[3] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted in aqueous buffers for various experiments.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
Preparation of Working Solutions in Aqueous Buffer
This protocol outlines the dilution of the this compound stock solution into a typical aqueous buffer, such as cell culture medium, for in-vitro experiments.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile aqueous buffer (e.g., cell culture medium with serum)
-
Sterile conical tubes
Procedure:
-
Pre-warm the aqueous buffer to 37°C.
-
Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in the aqueous buffer.
-
In a sterile conical tube, add the required volume of the pre-warmed aqueous buffer.
-
While gently vortexing or swirling the aqueous buffer, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Continue to mix the solution for a few minutes to ensure homogeneity.
-
Use the freshly prepared working solution immediately for your experiment.
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway of this compound-Induced Apoptosis
Epothilones, as microtubule-stabilizing agents, trigger apoptosis through a complex signaling cascade that involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The following diagram illustrates the putative signaling pathway for this compound-induced apoptosis, based on the known mechanisms of other epothilones.[5][6]
Caption: Putative signaling cascade of this compound-induced apoptosis.
Experimental Workflow for Assessing this compound Solubility
This workflow outlines a general procedure for determining the approximate solubility of this compound in a specific aqueous buffer.
Caption: Workflow for determining the approximate solubility of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pnas.org [pnas.org]
- 3. The biology and medicinal chemistry of epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Epothilone E Dosage for In Vivo Animal Studies
Welcome to the technical support center for the use of Epothilone E and its analogs in preclinical in vivo animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in in vivo animal studies?
There is limited specific in vivo data available for this compound. However, based on preclinical studies with structurally similar epothilones, such as Epothilone B (Patupilone) and Epothilone D, a starting dose in the range of 0.25 mg/kg to 2.5 mg/kg for intravenous or intraperitoneal administration in mice can be considered. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and for your chosen administration route.
Q2: What is the mechanism of action of Epothilones?
Epothilones are microtubule-stabilizing agents.[1][2][3] They bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization.[4][5][6] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[1][3][7]
Q3: Are Epothilones effective against multidrug-resistant (MDR) tumors?
Yes, one of the key advantages of epothilones is their efficacy against cancer cells that have developed resistance to other microtubule-targeting agents like taxanes.[1][4][7] They are poor substrates for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance.[4][7]
Q4: What are the common dose-limiting toxicities observed with Epothilones in animal studies?
The primary dose-limiting toxicities for the epothilone class in preclinical models include neurotoxicity, myelosuppression (neutropenia), and gastrointestinal issues such as diarrhea.[4] Weight loss is also a common indicator of toxicity. Careful monitoring of animal health, including body weight and neurological function, is essential during treatment.
Troubleshooting Guide
Issue 1: Poor Solubility of this compound for In Vivo Formulation
-
Problem: You are observing precipitation or difficulty in dissolving this compound for administration.
-
Solution:
-
Vehicle Selection: Epothilones have better aqueous solubility than taxanes, but may still require specific formulations.[4] Common vehicles used in preclinical studies include:
-
A mixture of DMSO and saline.[7]
-
A formulation containing a polyethoxylated castor oil surfactant (e.g., Cremophor EL) and anhydrous ethanol, which is then diluted with a suitable diluent like Lactated Ringer's Injection.
-
-
Preparation Protocol: It is often recommended to first dissolve the epothilone in a small amount of a solvent like DMSO and then dilute it with the aqueous vehicle. For some formulations, lyophilization from a tertiary-butanol/water mixture followed by reconstitution can be employed.
-
Important Note: Always prepare fresh solutions for injection and protect them from light.
-
Issue 2: Significant Body Weight Loss in Treated Animals
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Problem: Mice or rats treated with this compound are showing a rapid and significant decrease in body weight.
-
Troubleshooting Steps:
-
Dose Reduction: This is a primary indicator of toxicity. Reduce the dose for subsequent administrations.
-
Dosing Schedule Modification: Consider less frequent dosing (e.g., every other day or weekly) to allow for recovery between treatments.
-
Supportive Care: Ensure easy access to food and water. A nutritional supplement gel may be beneficial.
-
Vehicle Control: Ensure that the vehicle alone is not causing toxicity by treating a control group of animals with just the vehicle.
-
Issue 3: Signs of Neurotoxicity in Animals
-
Problem: Animals are exhibiting signs of neurotoxicity, such as gait abnormalities, limb weakness, or paralysis.
-
Troubleshooting Steps:
-
Immediate Cessation: Stop treatment immediately in the affected animals.
-
Dose and Schedule Re-evaluation: Neurotoxicity is a known dose-dependent side effect of epothilones.[4] For future experiments, significantly lower the dose and/or increase the dosing interval.
-
Neurological Assessment: Implement a scoring system to monitor for early signs of neurotoxicity in all treated animals.
-
Issue 4: Lack of Anti-Tumor Efficacy
-
Problem: No significant tumor growth inhibition is observed at a well-tolerated dose.
-
Troubleshooting Steps:
-
Dose Escalation: If no toxicity is observed, you may be able to escalate the dose. A formal MTD study is recommended.
-
Administration Route: The route of administration can significantly impact efficacy. If using intraperitoneal (i.p.) injection, consider intravenous (i.v.) administration for potentially better bioavailability.
-
Dosing Schedule: More frequent administration of a lower dose, or a continuous infusion, may be more effective than single high-dose boluses.
-
Combination Therapy: Consider combining this compound with other anti-cancer agents. For example, combination with capecitabine has shown promise for some epothilone analogs.[4]
-
Data Presentation: In Vivo Dosages of Epothilone Analogs
| Epothilone Analog | Animal Model | Tumor Model | Dosage | Administration Route | Observed Outcome | Reference |
| Fludelone (dEpoB analog) | NOD/SCID Mice | RPMI 8226 Multiple Myeloma Xenograft | 20 mg/kg | 6-h i.v. infusion (every other day for 5 doses) | Tumor disappearance with no relapse | [7] |
| dEpoB | NOD/SCID Mice | RPMI 8226 Multiple Myeloma Xenograft | 15-25 mg/kg (MTD) | i.p. (every other day) | Less effective than Fludelone | [7] |
| Ixabepilone | Mice | Xenograft Models | 10 mg/kg (MTD) | Not Specified | Established as MTD in preclinical trials | |
| Epothilone B (Patupilone) | Rats | Not Specified | 0.25-1.5 mg/kg | i.v. (weekly for 4 weeks) | Dose-dependent neurotoxicity | |
| Epothilone D | SOD1G93A Mice | ALS Model | 2 mg/kg | i.p. (every 5 days) | Accelerated disease progression |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection in Mice
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 0.9% saline
-
Sterile, light-protected microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
-
Procedure:
-
Protecting from light, weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of sterile DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of this compound.
-
Vortex briefly to ensure complete dissolution.
-
On the day of injection, dilute the stock solution with sterile 0.9% saline to the final desired concentration. For example, to achieve a final dose of 1 mg/kg in a 20g mouse with an injection volume of 100 µL, you would need a final concentration of 0.2 mg/mL.
-
Administer the solution via intraperitoneal injection into the lower right quadrant of the abdomen.
-
Protocol 2: In Vivo Dose-Finding Study (Dose Escalation)
-
Animal Model: Select the appropriate tumor-bearing mouse or rat model.
-
Group Allocation: Divide animals into cohorts of 3-6 animals per dose level, including a vehicle control group.
-
Dose Selection: Start with a low dose (e.g., 0.25 mg/kg) and escalate in subsequent cohorts (e.g., 0.5, 1.0, 2.5, 5.0 mg/kg).
-
Administration: Administer this compound according to the chosen route and schedule.
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming).
-
At the end of the study, perform necropsy and consider hematology and clinical chemistry analysis.
-
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause greater than 15-20% body weight loss or other signs of severe toxicity.
Visualizations
Signaling Pathway of Epothilone-Induced Apoptosis
Caption: this compound induced apoptosis pathway.
Experimental Workflow for In Vivo Dose Optimization
Caption: Workflow for optimizing this compound dosage in vivo.
References
- 1. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
Technical Support Center: Large-Scale Fermentation of Epothilone E
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale fermentation of Epothilone E.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound is a polyketide natural product produced by the myxobacterium Sorangium cellulosum. It is a precursor to Epothilone F and is structurally related to other epothilones, which are a class of potent anticancer agents. Epothilones function by stabilizing microtubules, similar to taxanes, but have shown efficacy against taxane-resistant cancer cell lines.
Q2: What are the primary microorganisms used for this compound production?
A2: The native producer is the myxobacterium Sorangium cellulosum. However, due to challenges with this organism, such as slow growth and genetic intractability, heterologous hosts like Aspergillus fumigatus, Aspergillus niger, and engineered Burkholderia strains are being explored.[1]
Q3: What are the major challenges in the large-scale fermentation of epothilones?
A3: The primary challenges include:
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Low Yield: The native producer, Sorangium cellulosum, often exhibits low and inconsistent yields.
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Slow Growth: S. cellulosum has a long doubling time, leading to extended fermentation cycles.[1]
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Cell Clumping: In submerged cultures, S. cellulosum tends to form clumps, which can hinder nutrient and oxygen transfer, impacting productivity.[2]
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Foam Formation: Proteinaceous components in the fermentation medium can lead to excessive foaming, which can cause contamination and loss of culture volume.
-
Process Control: Maintaining optimal fermentation parameters such as temperature, pH, and dissolved oxygen is critical for maximizing yield and can be challenging at a large scale.
-
Downstream Processing: The purification of this compound from the complex fermentation broth is a multi-step and often costly process.
Q4: What typical yields can be expected for epothilone production?
A4: Yields can vary significantly depending on the producing organism, fermentation conditions, and scale. The following table summarizes some reported yields for epothilone B, a closely related compound, to provide a general reference.
| Producing Organism | Fermentation Scale | Optimized Yield of Epothilone B | Reference |
| Sorangium cellulosum | Shake Flask | 39.76 mg/L | [3] |
| Sorangium cellulosum (immobilized) | 8-day fermentation | 90.2 mg/L | [2] |
| Aspergillus niger | Shake Flask | 266.9 µg/L |
Troubleshooting Guides
Issue 1: Low this compound Yield
Q: My this compound yield is consistently low. What are the potential causes and how can I troubleshoot this?
A: Low yield is a common challenge. Here's a step-by-step guide to troubleshoot this issue:
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Verify Strain Viability and Inoculum Quality:
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Potential Cause: Poor quality of the seed culture.
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Solution: Ensure the seed culture is in the exponential growth phase and has the correct cell density and morphology before inoculating the production fermenter. Use a consistent seed age for each fermentation run.[3]
-
-
Optimize Fermentation Medium:
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Potential Cause: Suboptimal nutrient concentrations.
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Solution: Systematically evaluate the effect of different carbon and nitrogen sources, as well as trace elements. For S. cellulosum, complex carbon sources like starches and soy-based nitrogen sources have been shown to be effective. Consider using response surface methodology (RSM) to statistically optimize medium components.
-
-
Control Fermentation Parameters:
-
Potential Cause: Deviation from optimal temperature, pH, or dissolved oxygen (DO) levels.
-
Solution:
-
Temperature: Maintain the temperature at the optimal level for your strain (typically around 30°C for S. cellulosum).[1]
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pH: Control the pH of the medium, as significant shifts can inhibit growth and product formation. An initial pH of around 7.4 has been reported as optimal for epothilone B production.[3]
-
Dissolved Oxygen: Ensure adequate aeration and agitation to maintain a sufficient DO level. Oxygen limitation can be a major factor in reduced yield.
-
-
-
In Situ Product Removal:
-
Potential Cause: Product feedback inhibition or degradation.
-
Solution: Incorporate an adsorbent resin, such as Amberlite XAD-16 or Diaion HP-20, into the fermentation broth.[4][5] This can help to remove the epothilones from the aqueous phase as they are produced, reducing feedback inhibition and protecting them from degradation.
-
Below is a troubleshooting workflow for low yield:
A logical workflow for troubleshooting low this compound yield.
Issue 2: Cell Clumping in Sorangium cellulosum Cultures
Q: My Sorangium cellulosum culture is forming large clumps. How does this affect my fermentation and what can I do to prevent it?
A: Cell clumping in submerged cultures of S. cellulosum is a significant issue that can lead to reduced nutrient and oxygen availability for cells within the clumps, resulting in decreased and inconsistent epothilone production.[2]
Troubleshooting Steps:
-
Immobilization:
-
Solution: Grow the cells on a solid support to provide a large surface area for growth and prevent the formation of large, dense clumps. Porous ceramics have been shown to be effective for this purpose, leading to a significant increase in epothilone yield.[2]
-
-
Mechanical Disruption:
-
Solution: While gentle agitation is necessary, carefully controlled shear forces can help to break up large aggregates. This must be optimized to avoid cell damage.
-
-
Enzymatic Treatment:
-
Solution: The addition of DNase I can help to reduce clumping caused by the release of extracellular DNA from lysed cells. This is a common technique in mammalian cell culture and can be adapted for myxobacterial fermentations.
-
Issue 3: Excessive Foam Formation
Q: My fermenter is producing a lot of foam. What are the risks and how can I control it?
A: Excessive foam can lead to the loss of culture volume, contamination if the foam reaches the exhaust filters, and difficulties in process monitoring.
Control Strategies:
-
Mechanical Foam Breakers:
-
Description: These are impellers located in the headspace of the fermenter that physically break down the foam.
-
Advantages: Avoids the addition of chemical agents that could interfere with downstream processing.
-
Disadvantages: Can create aerosols and may not be sufficient for very stable foams.
-
-
Chemical Antifoaming Agents:
-
Description: These are surface-active agents that reduce the surface tension of the foam bubbles, causing them to collapse. They can be added at the beginning of the fermentation or dosed automatically when foam is detected by a sensor.
-
Types of Antifoams:
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Silicone-based: Highly effective at low concentrations but can sometimes cause issues in downstream filtration.
-
Organic (non-silicone): Often polypropylene-based polyethers. They are a good alternative if silicone-based antifoams cause downstream problems.
-
-
Selection and Application: The choice and concentration of the antifoaming agent should be carefully tested at a small scale to ensure it does not inhibit cell growth or product formation and is compatible with the downstream purification process.
-
Experimental Protocols
Protocol 1: General Fermentation of Sorangium cellulosum for Epothilone Production
This protocol is a general guideline and should be optimized for your specific strain and equipment.
1. Seed Culture Preparation: a. Inoculate a 250 mL flask containing 50 mL of a suitable seed medium with a cryopreserved vial of S. cellulosum. b. Incubate at 30°C with shaking at 200 rpm for 3 days or until the culture reaches the mid-exponential growth phase.[3]
2. Production Fermentation: a. Prepare the production medium in the fermenter and sterilize. A typical medium contains a carbon source (e.g., starch), a nitrogen source (e.g., soy peptone), and mineral salts. b. Inoculate the production fermenter with 10% (v/v) of the seed culture.[3] c. Maintain the fermentation at 30°C and an initial pH of 7.4.[3] d. Control the dissolved oxygen level through appropriate agitation and aeration rates. e. If using in situ product removal, add sterilized adsorbent resin (e.g., 2% v/v Amberlite XAD-16) to the fermenter. f. The fermentation is typically run for 6-10 days.[3]
Below is a generalized workflow for this compound fermentation and initial purification:
A generalized workflow for this compound fermentation and initial purification.
Protocol 2: Quantification of this compound by HPLC
1. Sample Preparation: a. If an adsorbent resin was used, wash the resin with water and then elute the epothilones with methanol or another suitable organic solvent. b. If no resin was used, extract the whole broth with an equal volume of ethyl acetate. c. Evaporate the solvent from the eluate or extract to dryness. d. Re-dissolve the residue in a known volume of mobile phase for HPLC analysis.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility). A typical starting point is a 65:35 (v/v) ratio of acetonitrile to 10 mM ammonium acetate.
- Flow Rate: 0.2 - 1.0 mL/min.
- Detection: UV at 249 nm.
- Quantification: Use a standard curve prepared with a purified this compound standard.
Protocol 3: Downstream Processing and Purification of this compound
This is a synthesized protocol based on common techniques for epothilone purification. Optimization will be required.
1. Adsorption and Elution: a. After fermentation, separate the adsorbent resin (e.g., Amberlite XAD-16) from the fermentation broth. b. Wash the resin with water to remove polar impurities. c. Elute the epothilones from the resin using methanol or ethanol.[5]
2. Solvent Extraction: a. Pool the elution fractions containing epothilones. b. Concentrate the pooled fractions under vacuum. c. Perform a liquid-liquid extraction of the concentrated aqueous solution with a water-immiscible organic solvent like ethyl acetate.[6]
3. Chromatography: a. Normal-Phase Chromatography (Optional):
- Concentrate the ethyl acetate extract and dissolve it in a low-polarity solvent.
- Apply the sample to a silica gel column.
- Elute with a gradient of increasing polarity, for example, using a mixture of heptane and ethyl acetate.[6] b. Reverse-Phase Chromatography:
- Pool and concentrate the fractions containing this compound from the previous step.
- Dissolve the sample in the mobile phase.
- Inject onto a preparative C18 HPLC column.
- Elute with a gradient of acetonitrile and water.
4. Crystallization: a. Concentrate the purified fractions containing this compound. b. Dissolve the residue in a minimal amount of a good solvent (e.g., warm ethyl acetate). c. Slowly add a poor solvent (e.g., heptane) until turbidity is observed. d. Cool the solution to induce crystallization. e. Collect the crystals by filtration and dry under vacuum.[6]
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of epothilones is a complex process involving a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system. The key genes involved are epoA, epoB, epoC, epoD, epoE, and epoF, with epoK responsible for the final epoxidation step.[6] this compound is formed through the hydroxylation of Epothilone A.[4]
Simplified biosynthesis pathway of this compound.
References
- 1. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Epothilone B on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. The Adsorption and Desorption Effects of Nylon-6-resin with Epothilone B, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. Improved production of teicoplanin using adsorbent resin in fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2004026254A2 - Methods for the preparation, isolation and purification of epothilone b, and x-ray crystal structures of epothilone b - Google Patents [patents.google.com]
Technical Support Center: Mitigating Epothilone E-Induced Neurotoxicity
Welcome to the technical support center for researchers investigating strategies to reduce Epothilone E-induced neurotoxicity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced neurotoxicity?
This compound, a microtubule-stabilizing agent, primarily exerts its neurotoxic effects by hyper-stabilizing the microtubule network within neurons, particularly sensory neurons of the dorsal root ganglia (DRG).[1][2] This disruption of microtubule dynamics impairs essential neuronal processes, including axonal transport, leading to a "dying-back" axonopathy.[2] Key downstream events include mitochondrial dysfunction, increased oxidative stress, and activation of apoptotic pathways.[3][4]
Q2: Which neuronal cell types are most sensitive to this compound?
Peripheral sensory neurons, especially those in the dorsal root ganglia (DRG), are highly susceptible to this compound-induced toxicity.[1][5] This vulnerability is a primary reason for the dose-limiting peripheral neuropathy observed in clinical applications.
Q3: Are there any known neuroprotective agents to counteract this compound toxicity?
Currently, there are no clinically approved neuroprotective agents specifically for epothilone-induced neurotoxicity. Dose reduction remains the primary management strategy.[6] However, preclinical studies suggest that agents targeting oxidative stress and apoptosis may hold therapeutic potential.
Q4: At what concentrations does this compound typically induce neurotoxicity in vitro?
The neurotoxic concentration of epothilones can vary depending on the neuron type and age. For instance, in adult DRG neurons, Epothilone B has been shown to inhibit axon growth at concentrations as low as 10 pM.[5] In cortical neurons, concentrations of 10 nM and 100 nM of Epothilone D significantly reduce total axonal process length.
Q5: What are the key signaling pathways implicated in this compound-induced neurotoxicity?
The primary event is the hyper-stabilization of microtubules, which disrupts axonal transport. This leads to mitochondrial dysfunction, characterized by impaired transport and increased generation of reactive oxygen species (ROS).[3][4] The subsequent oxidative stress can trigger the intrinsic apoptotic pathway, involving the release of cytochrome c from mitochondria and the activation of caspases, such as caspase-3 and -9.[2]
Troubleshooting Guides
Problem 1: High variability in neurite outgrowth assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a uniform single-cell suspension before plating. Use a hemocytometer or automated cell counter to accurately determine cell density. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to maintain humidity. |
| Suboptimal coating of culture plates | Ensure complete and even coating of culture surfaces with poly-D-lysine followed by laminin. Allow sufficient incubation time for proper adhesion. |
| Variability in this compound solution | Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Vortex thoroughly before adding to the culture medium. |
Problem 2: Difficulty in detecting apoptosis in DRG neurons.
| Possible Cause | Troubleshooting Step |
| Timing of apoptosis detection | Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48 hours post-treatment) to identify the optimal window for detecting apoptotic markers. |
| Insensitive apoptosis assay | For early apoptosis, use Annexin V staining. For late-stage apoptosis, consider a TUNEL assay to detect DNA fragmentation. To assess the activation of the apoptotic cascade, measure caspase-3/7 or caspase-9 activity. |
| Low percentage of apoptotic cells | Increase the concentration of this compound or the duration of exposure to induce a more robust apoptotic response for positive controls. |
| Cell lifting during staining | Use gentle washing steps and pre-warm all solutions to 37°C to minimize cell detachment. |
Quantitative Data Summary
Table 1: Effect of Epothilone D on Neurite Outgrowth in Cortical Neurons
| Concentration | Total Axonal Process Length (µm ± SEM) | Total Dendritic Process Length (µm ± SEM) |
| Vehicle | 479.31 ± 145.60 | 170.49 ± 15.59 |
| 10 nM | 214.24 ± 44.15 | 93.81 ± 16.18 |
| 100 nM | 141.81 ± 42.69 | 80.87 ± 19.32 |
Table 2: Effect of Epothilone D on Mitochondrial Transport in Cortical Neurons (24 hours post-treatment)
| Concentration | Average Mitochondrial Speed (% of Vehicle ± SEM) |
| 1 nM | 79 ± 5 |
| 10 nM | 64 ± 6 |
| 100 nM | 54 ± 7 |
Experimental Protocols
Neurite Outgrowth Assay for this compound Neurotoxicity
-
Cell Culture:
-
Isolate dorsal root ganglia (DRG) from rodents following an established protocol.[7][8][9][10]
-
Culture dissociated DRG neurons on plates pre-coated with poly-D-lysine (100 µg/mL) and laminin (10 µg/mL).
-
Maintain cultures in a neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF).
-
-
Treatment:
-
After 24 hours, treat neurons with varying concentrations of this compound (e.g., 0.1 pM to 1 µM) and/or potential neuroprotective agents.
-
Include a vehicle control (e.g., DMSO).
-
-
Immunocytochemistry:
-
After 48-72 hours, fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100 and block with 5% bovine serum albumin (BSA).
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use automated image analysis software to quantify neurite length, branching, and cell number.
-
Apoptosis Assay using Annexin V and Propidium Iodide
-
Cell Preparation:
-
Culture DRG neurons as described above and treat with this compound.
-
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Visualizations
Caption: Signaling pathway of this compound-induced neurotoxicity.
Caption: Workflow for assessing neuroprotective strategies.
References
- 1. Experimental epothilone B neurotoxicity: results of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemotherapy-Induced Peripheral Neuropathy and Changes in Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epothilone D alters normal growth, viability and microtubule dependent intracellular functions of cortical neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patupilone-induced apoptosis is mediated by mitochondrial reactive oxygen species through Bim relocalization to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Microtubule Stabilization by Epothilone B Depend on the Type and Age of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ibidi.com [ibidi.com]
- 10. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Epothilone Analog Synthesis and Purification: A Technical Support Center
Welcome to the technical support center for the synthesis and purification of epothilone analogs. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Synthesis Troubleshooting
Q1: I am experiencing low yields in my ring-closing metathesis (RCM) reaction for macrolactonization. What are the common causes and how can I improve the yield?
Low yields in RCM for synthesizing the epothilone macrocycle are a common issue. Several factors can contribute to this problem:
-
Catalyst Choice and Handling: The choice of Grubbs catalyst (first, second, or third generation) is critical. Second-generation catalysts are often a good starting point. Ensure the catalyst is fresh and has been stored under an inert atmosphere, as it is sensitive to air and moisture.
-
Solvent and Purity: Use high-purity, anhydrous solvents (e.g., dichloromethane or toluene). Trace impurities can deactivate the catalyst. Degassing the solvent prior to use is highly recommended.
-
Reaction Concentration: RCM is an intramolecular reaction, so it is crucial to maintain high dilution to favor macrocyclization over intermolecular polymerization. Typical concentrations range from 0.1 to 1 mM.
-
Protecting Groups: The presence and nature of protecting groups on hydroxyl functionalities can significantly impact the reaction outcome. In some cases, a substrate with a free C7 hydroxyl group has been shown to nearly double the reaction yield compared to a fully protected substrate.[1] Experimenting with different protecting group strategies may be necessary.
-
Substrate Purity: Ensure the diene precursor is of high purity, as impurities can inhibit the catalyst.
Troubleshooting Steps:
-
Verify the quality and handling of your RCM catalyst.
-
Use freshly distilled, anhydrous, and degassed solvent.
-
Optimize the reaction concentration by running small-scale trials at different dilutions.
-
If applicable, consider altering your protecting group strategy.[1]
-
Thoroughly purify the diene precursor before the RCM step.
Q2: My aldol reaction to couple key fragments is resulting in a poor diastereomeric ratio. How can I improve the stereoselectivity?
Achieving high stereoselectivity in aldol reactions is crucial for the stereochemical integrity of the final epothilone analog. Here are some factors to consider:
-
Choice of Base and Enolate Formation: The choice of base (e.g., lithium diisopropylamide (LDA), sodium hexamethyldisilazide (NaHMDS)) and the conditions for enolate formation (temperature, solvent) are critical. The geometry of the resulting enolate will dictate the stereochemical outcome of the aldol addition.
-
Chelating vs. Non-Chelating Conditions: The use of Lewis acids or chelating agents can influence the transition state geometry and, therefore, the diastereoselectivity.
-
Substrate Control: The steric bulk of substituents on both the enolate and the aldehyde can significantly influence the facial selectivity of the reaction.
-
Chiral Auxiliaries: Employing chiral auxiliaries, such as Evans oxazolidinones, can provide excellent stereocontrol.
Troubleshooting Steps:
-
Screen different bases and reaction conditions for enolate formation.
-
Investigate the effect of adding Lewis acids (e.g., TiCl4, MgBr2·OEt2) to promote chelation-controlled addition.
-
If possible, modify the steric bulk of protecting groups on your fragments to enhance facial bias.
-
Consider the use of a chiral auxiliary if high diastereoselectivity is not achievable through other means.
Q3: I am observing significant side reactions or byproduct formation during the synthesis. What are the likely culprits?
Side reactions can significantly reduce the yield and complicate the purification of your epothilone analog. Common side reactions include:
-
Epimerization: Aldol reactions can sometimes be accompanied by epimerization at the α-carbon. This can be minimized by using appropriate bases and carefully controlling the reaction temperature.
-
Over-reduction or Under-reduction: During hydrogenation steps, it can be challenging to selectively reduce one double bond in the presence of others. Diimide-based reductions have been shown to be effective for the selective reduction of the C10-C11 olefin in certain epothilone syntheses due to their sensitivity to steric hindrance.[1]
-
Protecting Group Instability: Protecting groups may be unintentionally cleaved or may migrate under certain reaction conditions. Ensure that your chosen protecting groups are stable to the reaction conditions of each step. An orthogonal protecting group strategy is often beneficial.[2][3]
-
Intramolecular Reactions: In some cases, unexpected intramolecular cyclizations or rearrangements can occur, particularly with complex substrates. For instance, deprotonation of the thiazole ring can lead to an intramolecular addition to a carbonyl group.[4]
Troubleshooting Steps:
-
Carefully analyze byproducts by LC-MS and NMR to identify their structures.
-
Optimize reaction conditions (temperature, reaction time, choice of reagents) to minimize side reactions.
-
Re-evaluate your protecting group strategy to ensure compatibility with all synthetic steps.
-
Consider redesigning the synthetic route to avoid problematic intermediates.
Purification Troubleshooting
Q4: I am having difficulty purifying my epothilone analog by column chromatography. What are some common issues and solutions?
Purification of epothilone analogs can be challenging due to their complex structures and potential for instability.
-
Choice of Stationary Phase: Both normal-phase (silica gel) and reverse-phase (C18) chromatography are commonly used. The choice will depend on the polarity of your specific analog.
-
Solvent System Optimization: A thorough screening of solvent systems using thin-layer chromatography (TLC) is essential before attempting column chromatography. For normal-phase chromatography, mixtures of ethyl acetate and heptane are often effective.[5] For reverse-phase, acetonitrile/water or methanol/water gradients are common.
-
Compound Instability on Silica: Epothilones can be sensitive to acidic silica gel, leading to degradation. Using deactivated silica gel or adding a small amount of a neutralizer (e.g., triethylamine) to the eluent can mitigate this issue.
-
Co-elution of Impurities: If impurities are co-eluting with your product, consider using a different stationary phase or a more sophisticated purification technique like high-performance liquid chromatography (HPLC).
Troubleshooting Steps:
-
Perform a thorough TLC analysis to find an optimal solvent system that provides good separation between your product and impurities.
-
If degradation is suspected on silica gel, try using deactivated silica or switch to a different purification method.
-
For challenging separations, preparative HPLC is often the most effective solution.
Q5: My epothilone analog shows peak tailing during HPLC purification. How can I improve the peak shape?
Peak tailing in HPLC is a common problem that can affect both the purity of the collected fractions and the overall resolution.
-
Secondary Interactions with Silica: Residual silanol groups on the silica-based stationary phase can interact with basic functionalities in the epothilone analog, leading to tailing.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing.
-
Contamination: A contaminated guard column or analytical column can also cause poor peak shape.
Troubleshooting Steps:
-
Add a competing base, such as triethylamine (0.1%), to the mobile phase to block the active silanol groups.
-
Adjust the pH of the mobile phase. For reverse-phase HPLC, adding a small amount of an acid like formic acid or phosphoric acid can improve peak shape for acidic or neutral compounds.[6]
-
Reduce the injection volume or the concentration of the sample.
-
Flush the column with a strong solvent to remove any contaminants. If the problem persists, replace the guard column or the analytical column.[7][8][9]
Q6: My purified epothilone analog is degrading upon storage. What are the best practices for storage?
Epothilone analogs can be susceptible to degradation, particularly through hydrolysis of the lactone ring.[10]
-
pH Sensitivity: Epothilone D has been shown to be most stable at a pH of 1.5-2, with increased degradation at higher pH values.[10]
-
Solvent Effects: The stability of epothilones can be sensitive to the solvent. Storing the compound in a dry, aprotic solvent or as a solid is generally recommended.
-
Temperature and Light: Like many complex organic molecules, epothilone analogs should be stored at low temperatures (e.g., -20 °C or -80 °C) and protected from light to minimize degradation.
Storage Recommendations:
-
Store the purified analog as a solid if possible.
-
If in solution, use a dry, aprotic solvent.
-
Store at low temperatures and protect from light.
-
For aqueous solutions, consider buffering at a slightly acidic pH, but be aware of potential hydrolysis.[10]
Quantitative Data Summary
Table 1: Example Yields for Key Synthetic Steps in Epothilone Analog Synthesis
| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Ring-Closing Metathesis | Fully deprotected diene | Epothilone 490 | Grubbs' Catalyst | 64% | [1] |
| Diimide Reduction | Epothilone 490 | dEpoB | In situ generated diimide | 86% | [1] |
| Suzuki Coupling | C7-13 aryl bromide and C13-C15 terminal olefin | Coupled product | Pd(0) catalyst | 83% | [11] |
| Aldol Reaction | C7-C15 aldehyde and dianion of O-protected C1-C6 β-hydroxy acid | anti-Felkin syn aldol product | - | 5:1 selectivity | [11] |
| Wittig Reaction | Ketone and phosphonium salt | Diene precursor | - | - | [12] |
| Yamaguchi Macrolactonization | Seco-acid | Macrocycle | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP | - | [11] |
Table 2: Example IC50 Values for Selected Epothilone Analogs
| Compound | Cell Line | IC50 (nM) | Reference |
| Epothilone Analog 1 | A431 | - | [13] |
| Epothilone Analog 16 | A431 | - | [13] |
| Epothilone-GE11 Conjugate 4 | A431 | - | [13] |
| Epothilone Analog 1 | SW480 | - | [13] |
| Epothilone Analog 16 | SW480 | - | [13] |
| Epothilone-GE11 Conjugate 4 | SW480 | - | [13] |
| Epothilone Analog 1 | HEK293 | - | [13] |
| Epothilone Analog 16 | HEK293 | - | [13] |
| Epothilone-GE11 Conjugate 4 | HEK293 | - | [13] |
Note: Specific IC50 values were not provided in the source for direct comparison in this table format, but the reference indicates that conjugate 4 was an order of magnitude less potent than analogs 1 and 16.
Detailed Experimental Protocols
Protocol 1: General Procedure for Ring-Closing Metathesis (RCM)
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the diene precursor in anhydrous, degassed dichloromethane to a concentration of 0.5 mM.
-
Catalyst Addition: To the stirred solution, add a solution of a second-generation Grubbs catalyst (e.g., 5-10 mol%) in a small amount of anhydrous, degassed dichloromethane via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C). Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired macrolactone.
Protocol 2: General Procedure for Purification by Preparative HPLC
-
System Preparation: Equilibrate the preparative HPLC system, including the column (e.g., C18), with the initial mobile phase composition (e.g., a mixture of acetonitrile and water with 0.1% formic acid) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude epothilone analog in a suitable solvent, preferably the initial mobile phase, and filter through a 0.45 µm syringe filter to remove any particulate matter.
-
Injection: Inject the filtered sample onto the column. The injection volume will depend on the column size and the concentration of the sample.
-
Elution: Elute the column with a gradient of increasing organic solvent (e.g., acetonitrile) to separate the components. The gradient program should be optimized based on analytical HPLC data.
-
Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to the desired product.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC or LC-MS to determine their purity. Pool the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to obtain the purified epothilone analog.
Visualizations
Caption: General workflow for epothilone analog synthesis and purification.
Caption: Decision tree for troubleshooting common synthesis and purification issues.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. jocpr.com [jocpr.com]
- 3. media.neliti.com [media.neliti.com]
- 4. air.unimi.it [air.unimi.it]
- 5. USRE42191E1 - Methods for the preparation, isolation and purification of epothilone B, and X-ray crystal structures of epothilone B - Google Patents [patents.google.com]
- 6. Separation of Epothilone B on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. lcms.cz [lcms.cz]
- 8. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Kinetics and mechanism of degradation of epothilone-D: an experimental anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.org [mdpi.org]
- 12. Epothilone - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
enhancing Epothilone E production in Sorangium cellulosum through genetic engineering
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing Epothilone E production in Sorangium cellulosum through genetic engineering.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in genetically modifying Sorangium cellulosum?
A1: Sorangium cellulosum presents several challenges for genetic manipulation. The bacterium has a slow growth rate and a complex life cycle that includes the formation of fruiting bodies.[1] It often grows in clumps in liquid culture, which can hinder nutrient uptake and genetic transformation.[2] Furthermore, S. cellulosum possesses restriction-modification systems that can degrade foreign DNA, and plasmids often do not function, necessitating direct chromosomal integration of genetic modifications.[1]
Q2: What are the main genetic engineering strategies to enhance epothilone production?
A2: Several strategies have proven effective:
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Heterologous Gene Expression: Introducing genes from other organisms can redirect metabolic pathways towards desired epothilone precursors. For instance, expressing propionyl-CoA synthetase can increase the pool of propionyl-CoA, a key building block for certain epothilones.
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Gene Knockout/Inactivation: Deleting or inactivating genes that divert precursors to competing pathways or that convert the desired epothilone into other forms can increase the yield of the target molecule.
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Promoter Engineering: Replacing native promoters of the epothilone biosynthetic gene cluster with stronger, constitutive, or inducible promoters can significantly upregulate gene expression and, consequently, epothilone production.
-
Transcription Factor Engineering: Utilizing systems like CRISPR/dCas9 and Transcription Activator-Like Effector-Transcription Factors (TALE-TFs) allows for targeted activation of the epothilone biosynthetic genes, leading to enhanced production.[3][4]
Q3: Can heterologous expression of the entire epothilone biosynthetic gene cluster in other hosts be a viable alternative?
A3: While the epothilone biosynthetic gene cluster has been expressed in more genetically tractable hosts like Myxococcus xanthus, the yields are often lower than in the native Sorangium cellulosum.[3] This is partly due to the toxicity of epothilones to many heterologous hosts and the potential lack of specific precursors or cellular machinery required for efficient production. S. cellulosum has a natural tolerance to the cytotoxic effects of epothilones, making it a preferred host for high-titer production.[3]
Troubleshooting Guides
Low Transformation Efficiency
| Problem | Possible Cause | Troubleshooting Step |
| No or very few transformants | Inefficient DNA uptake | Optimize electroporation parameters (voltage, capacitance, resistance). Ensure high-quality, clean DNA is used. |
| DNA degradation by host restriction systems | Use a Sorangium strain with a modified restriction-modification system if available. Inactivate restriction enzymes by heat shock prior to electroporation (strain-dependent). | |
| Cell clumping | Grow cells with porous ceramic beads to encourage dispersed growth and increase the number of individual cells accessible for transformation.[2] | |
| Incorrect antibiotic selection | Verify the intrinsic antibiotic resistance profile of your S. cellulosum strain. Use an appropriate selectable marker and antibiotic concentration. |
Low this compound Titer Post-Engineering
| Problem | Possible Cause | Troubleshooting Step |
| Low expression of engineered genes | Poor promoter activity | Use a stronger, validated promoter for Sorangium. If using an inducible promoter, optimize inducer concentration and induction time. |
| Codon usage mismatch (for heterologous genes) | Optimize the codon usage of the heterologous gene for Sorangium cellulosum. | |
| Metabolic bottleneck | Insufficient precursor supply | Supplement the culture medium with precursors of this compound. Co-express genes that enhance the biosynthesis of limiting precursors. |
| Feedback inhibition | Investigate potential feedback inhibition by this compound on its biosynthetic pathway. Engineer enzymes to be less sensitive to feedback inhibition. | |
| Instability of the engineered strain | Reversion of the genetic modification | Verify the genetic integrity of the engineered strain using PCR and sequencing. Re-streak and select single colonies periodically. |
Quantitative Data on Enhanced Epothilone Production
The following tables summarize the reported improvements in epothilone production through various genetic engineering strategies.
Table 1: Enhancement of Epothilone B Production
| Genetic Modification | Strain | Fold Increase in Epothilone B Yield | Reference |
| Introduction of vgb and epoF genes | S. cellulosum So ce M4 | up to 122.4% | [1] |
| TALE-TF-VP64 targeting P3 promoter | S. cellulosum So ce M4 | 2.89-fold | [3] |
| dCas9-VP64 targeting P3 promoter | S. cellulosum So ce M4 | 1.53-fold | [3] |
Table 2: Enhancement of Epothilone D Production
| Genetic Modification | Strain | Fold Increase in Epothilone D Yield | Reference |
| Inactivation of epoK gene | S. cellulosum | 34.9% | [1] |
| TALE-TF-VP64 targeting P3 promoter | S. cellulosum So ce M4 | 2.18-fold | [3] |
| dCas9-VP64 targeting P3 promoter | S. cellulosum So ce M4 | 1.12-fold | [3] |
Key Experimental Protocols
Electroporation of Sorangium cellulosum
This protocol is adapted from a recently developed efficient method for transforming Sorangium strains.
Materials:
-
Sorangium cellulosum culture
-
Electroporation buffer (e.g., 10% glycerol)
-
Plasmid DNA (for gene expression or knockout)
-
Electroporator and cuvettes (2 mm gap)
-
Recovery medium (e.g., CTT medium)
-
Selective agar plates
Procedure:
-
Cell Preparation:
-
Grow S. cellulosum to the late exponential phase. To minimize cell clumping, consider co-culturing with porous ceramic beads.
-
Harvest cells by centrifugation at 4°C.
-
Wash the cell pellet three times with ice-cold electroporation buffer.
-
Resuspend the final cell pellet in a small volume of electroporation buffer to achieve a high cell density.
-
-
Electroporation:
-
Mix the competent cells with 1-5 µg of plasmid DNA.
-
Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette.
-
Apply a single electrical pulse. Optimal parameters need to be determined empirically for each strain, but a starting point could be 1.8 kV, 25 µF, and 200 Ω.
-
-
Recovery and Plating:
-
Immediately after the pulse, add 1 ml of recovery medium to the cuvette and transfer the cell suspension to a microfuge tube.
-
Incubate at 30°C for 4-6 hours with gentle shaking to allow for the expression of antibiotic resistance genes.
-
Plate appropriate dilutions of the cell suspension on selective agar plates.
-
Incubate the plates at 30°C for 7-14 days until colonies appear.
-
Gene Inactivation via Homologous Recombination
This protocol outlines the general steps for creating a gene knockout in Sorangium cellulosum.
Materials:
-
A suicide or integrative plasmid vector.
-
Upstream and downstream flanking regions (homology arms) of the target gene.
-
An antibiotic resistance cassette.
-
Competent S. cellulosum cells.
Procedure:
-
Construction of the Knockout Plasmid:
-
Clone the upstream and downstream homology arms of the target gene into the plasmid vector, flanking the antibiotic resistance cassette.
-
-
Transformation:
-
Introduce the knockout plasmid into S. cellulosum using the optimized electroporation protocol.
-
-
Selection of Single-Crossover Mutants:
-
Plate the transformed cells on agar containing the appropriate antibiotic. Colonies that grow are single-crossover integrants.
-
-
Selection of Double-Crossover Mutants (if using a suicide vector with a counter-selectable marker):
-
Culture the single-crossover mutants in non-selective medium to allow for the second crossover event.
-
Plate the culture on medium containing the counter-selective agent. Colonies that grow are potential double-crossover mutants.
-
-
Verification:
-
Confirm the gene knockout by PCR using primers flanking the target gene and by Southern blot analysis.
-
Visualizations
Caption: Simplified overview of the Epothilone B biosynthetic pathway in Sorangium cellulosum.
Caption: Experimental workflow for gene knockout in Sorangium cellulosum via homologous recombination.
References
- 1. Sorangium cellulosum - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Genetic engineering and heterologous expression of the disorazol biosynthetic gene cluster via Red/ET recombineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic engineering of Sorangium cellulosum reveals hidden enzymology in myxobacterial natural product biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Epothilone E vs. Epothilone B: A Comparative Cytotoxicity Analysis for Researchers
A detailed examination of the cytotoxic profiles of Epothilone E and Epothilone B, providing researchers, scientists, and drug development professionals with a comparative guide to their potential as anticancer agents.
This guide provides a comprehensive comparison of the cytotoxic properties of this compound and Epothilone B. While both are members of the epothilone family, a class of microtubule-stabilizing agents with potent anticancer activity, direct comparative data on their cytotoxicity is limited in publicly available literature. This report synthesizes the available data for Epothilone B and discusses the structural relationship to this compound to infer its likely activity profile.
Comparative Cytotoxicity Data
Below is a summary of the reported IC50 values for Epothilone B in several human cancer cell lines. It is important to note that these values can vary between different studies due to variations in experimental conditions such as cell density, passage number, and assay duration.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SW620AD-300 | Colon Adenocarcinoma | 0.3 | [1] |
| CCRF-CEM/VBL100 | Acute Lymphoblastic Leukemia | 2 | [1] |
| HCT-116 | Colorectal Carcinoma | 7.4 (as µM) | [2] |
| HepG-2 | Hepatocellular Carcinoma | 6.3 (as µM) | [2] |
| PC-3 | Prostate Adenocarcinoma | 7.4 (as µM) | [2] |
| MCF-7 | Breast Adenocarcinoma | 0.022 (as µM) | [3] |
Note on this compound: this compound is a naturally occurring epothilone, classified as an epoxide similar to Epothilone A and B.[4] The primary structural difference between Epothilone A/B and E/F lies in the substituent at the C4 position of the macrolide ring. While direct cytotoxic data for this compound is scarce, its structural similarity to the highly potent Epothilone B suggests it is also likely to exhibit significant antiproliferative activity. Structure-activity relationship studies within the epothilone class have shown that modifications to the macrolide core can influence potency and pharmacological properties.[5]
Mechanism of Action: Microtubule Stabilization
Epothilones exert their cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[5][6]
The primary mechanism of action for epothilones involves:
-
Binding to β-tubulin: Epothilones bind to the β-tubulin subunit of the αβ-tubulin heterodimers that form microtubules.[5]
-
Stabilization of Microtubules: This binding stabilizes the microtubules, preventing their depolymerization. This is in contrast to other microtubule-targeting agents like the vinca alkaloids, which promote depolymerization.[7]
-
Induction of Tubulin Polymerization: Epothilones can induce the polymerization of tubulin into microtubules even in the absence of GTP, a molecule normally required for this process.[5]
-
Cell Cycle Arrest: The stabilization of microtubules disrupts the normal function of the mitotic spindle during cell division, leading to an arrest of the cell cycle at the G2/M phase.[7]
-
Induction of Apoptosis: Prolonged cell cycle arrest ultimately triggers programmed cell death, or apoptosis, in the cancer cells.[7][8]
Epothilone B has been shown to be a more potent inducer of tubulin polymerization than Epothilone A and paclitaxel.[1]
Experimental Protocols
The following is a generalized protocol for a typical in vitro cytotoxicity assay used to determine the IC50 values of compounds like epothilones.
Cell Proliferation Assay (MTT Assay)
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of approximately 1 x 10³ cells per well and incubated for 12-24 hours to allow for attachment.[7]
2. Compound Treatment:
-
This compound and Epothilone B are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
A series of dilutions of each compound are prepared in the cell culture medium.
-
The medium from the seeded plates is replaced with the medium containing the various concentrations of the epothilones. A control group receives medium with the vehicle (e.g., DMSO) only.
-
The plates are then incubated for a specified period, typically 48 to 72 hours.[7]
3. MTT Reagent Addition and Incubation:
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional period (e.g., 4-6 hours) to allow for the conversion of MTT to formazan crystals by metabolically active cells.[7]
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing the MTT reagent is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[7]
5. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
-
The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.[7]
Visualizing the Process and Pathway
To better understand the experimental process and the biological mechanism of epothilones, the following diagrams have been generated.
Figure 1. Workflow of a typical MTT-based cytotoxicity assay.
Figure 2. Signaling pathway of epothilones leading to apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Production and bioprocessing of epothilone B from Aspergillus niger, an endophyte of Latania loddegesii, with a conceivable biosynthetic stability: anticancer, anti-wound healing activities and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]
- 5. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epothilone B from Aspergillus fumigatus with a strong antiproliferative and anti-tubulin polymerizing activities; apoptosis, and cell cycle analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Epothilone E vs. Paclitaxel in Multidrug-Resistant Cells: A Comparative Guide
A detailed comparison of the microtubule-stabilizing agents Epothilone E and paclitaxel, with a focus on their efficacy in multidrug-resistant (MDR) cancer cells. This guide provides an overview of their mechanisms of action, a summary of their performance based on available experimental data for the epothilone class, and detailed experimental protocols.
Executive Summary
This guide will therefore compare paclitaxel to the epothilone class of compounds, with the strong inference that this compound exhibits similar advantages in the context of multidrug resistance.
Mechanism of Action
Both this compound and paclitaxel share a common mechanism of action by binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization, which is essential for the dynamic processes of mitotic spindle formation and chromosome segregation during cell division. The stabilization of microtubules leads to a prolonged arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][3]
Despite this shared mechanism, epothilones and paclitaxel exhibit differences in their interaction with tubulin, which is believed to contribute to the ability of epothilones to overcome paclitaxel resistance.[4]
Performance in Multidrug-Resistant Cells: A Comparative Analysis
While specific data for this compound is lacking, the broader class of epothilones has been extensively studied in comparison to paclitaxel in various multidrug-resistant cancer cell lines. The following tables summarize representative data for other epothilones.
Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. The following table presents IC50 values for Epothilone B and paclitaxel in sensitive and multidrug-resistant cancer cell lines.
| Cell Line | Resistance Mechanism | Compound | IC50 (nM) | Reference |
| SW620AD-300 | P-glycoprotein overexpression | Epothilone B | 0.3 | [2] |
| Paclitaxel | 250 | [2] | ||
| CCRF-CEM/VBL100 | Multidrug resistance | Epothilone B | 2 | [5] |
| Epothilone D | 17 | [5] | ||
| MCF-7/Adr | Paclitaxel-resistant | Epothilone D | - | [5] |
| Paclitaxel | - | [5] | ||
| SK-OV-3 | Paclitaxel-resistant | Epothilone D | - | [5] |
| Paclitaxel | - | [5] |
Note: Specific IC50 values for Epothilone D in MCF-7/Adr and SK-OV-3, and for paclitaxel in these cell lines from the same study were not provided in the abstract.
As the data indicates, Epothilone B is significantly more potent than paclitaxel in the P-gp overexpressing SW620AD-300 cell line.[2] Similarly, both Epothilone B and D show high potency in the multidrug-resistant CCRF-CEM/VBL100 cell line.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of microtubule-stabilizing agents are provided below.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or paclitaxel and incubate for the desired period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Flow Cytometry for Cell Cycle Analysis
This method uses propidium iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with this compound or paclitaxel for a specified time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of PI by cells with compromised membranes.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound or paclitaxel for the desired duration.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: General mechanism of action for microtubule-stabilizing agents.
Caption: Simplified intrinsic apoptosis pathway induced by microtubule stabilizers.
Caption: Workflow for determining drug cytotoxicity using the MTT assay.
Conclusion
While direct comparative data for this compound against paclitaxel in multidrug-resistant cancer cells is currently unavailable, the extensive evidence for other epothilones strongly suggests that this compound would also demonstrate superior efficacy in this setting. The ability of the epothilone class to overcome common mechanisms of taxane resistance, such as P-glycoprotein overexpression and tubulin mutations, makes them a highly promising class of anticancer agents. Further research specifically investigating this compound in direct comparison with paclitaxel in well-characterized MDR cell lines is warranted to definitively establish its therapeutic potential for treating resistant cancers.
References
cross-resistance studies of Epothilone E in taxane-resistant cell lines
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of resistance to taxane-based chemotherapies, such as paclitaxel and docetaxel, presents a significant challenge in oncology. This has spurred the investigation of novel microtubule-stabilizing agents capable of circumventing these resistance mechanisms. Among the most promising candidates are the epothilones, a class of 16-membered macrolides. This guide provides a comprehensive comparison of the efficacy of Epothilone B and its semi-synthetic analog, ixabepilone, in taxane-resistant cancer cell lines, supported by experimental data and detailed protocols.
Overcoming Key Taxane Resistance Mechanisms
Epothilones have demonstrated significant antitumor activity in cancer cells that have developed resistance to taxanes.[1] Their ability to overcome this resistance stems from their distinct interactions with β-tubulin and their lower susceptibility to common resistance mechanisms.
1. P-glycoprotein (P-gp) Efflux: A primary mechanism of taxane resistance is the overexpression of the P-glycoprotein (P-gp) efflux pump, encoded by the MDR1 gene. This pump actively removes taxanes from the cancer cell, reducing their intracellular concentration and efficacy.[2] In contrast, epothilones are poor substrates for P-gp, allowing them to maintain cytotoxic concentrations even in cells with high levels of this efflux pump.[2][3][4]
2. β-Tubulin Mutations: Mutations in the gene encoding β-tubulin, the target of both taxanes and epothilones, can prevent effective drug binding and microtubule stabilization. While certain β-tubulin mutations can confer cross-resistance to both drug classes, epothilones have shown efficacy in some taxane-resistant cell lines harboring specific tubulin mutations.[1][5][6] For instance, epothilones can retain activity in cells with mutations that affect taxane binding but still permit epothilone interaction.[5]
3. Altered Tubulin Isotype Expression: The overexpression of certain β-tubulin isotypes, such as βIII-tubulin, is associated with taxane resistance.[7] Epothilones, however, can effectively bind to various β-tubulin isotypes, including βIII-tubulin, thereby retaining their cytotoxic activity in cancer cells with altered isotype expression.[4]
Comparative Efficacy in Taxane-Resistant Cell Lines
The following tables summarize the in vitro cytotoxicity of Epothilone B and its analog ixabepilone in comparison to paclitaxel across a panel of taxane-resistant and sensitive cancer cell lines. The data, presented as IC50 values (the concentration of a drug that inhibits cell growth by 50%), clearly demonstrate the retained or superior potency of epothilones in resistant models.
Table 1: Comparative IC50 Values of Epothilone B and Paclitaxel
| Cell Line | Cancer Type | Resistance Mechanism | Paclitaxel IC50 (nM) | Epothilone B IC50 (nM) | Fold-Resistance (Paclitaxel) | Fold-Cross-Resistance (Epothilone B) | Reference |
| 1A9 | Ovarian | Parental | - | - | - | - | [5] |
| 1A9/A8 | Ovarian | β-tubulin mutation (β274Thr→Ile) | - | - | 5-10 | 25-57 | [5] |
| 1A9/B10 | Ovarian | β-tubulin mutation (β282Arg→Gln) | - | - | 5-10 | 25-57 | [5] |
| A549 | Lung | Parental | - | - | - | - | [8][9] |
| A549.EpoB40 | Lung | β-tubulin mutation (β292Gln→Glu) | - | - | - | 95 | [8][9] |
| A549.EpoB480 | Lung | β-tubulin mutations (β292Gln→Glu, β60Val→Phe) | - | - | Cross-resistant | ~900 | [8][9] |
Table 2: Comparative IC50 Values of Ixabepilone and Paclitaxel
| Cell Line | Cancer Type | Resistance to Paclitaxel (Fold) | Ixabepilone Cross-Resistance (Fold) | Reference |
| PEO1 | Ovarian | 14 | 3 | [10] |
| MCF-7 | Breast | 30 | 8 | [10] |
| T47D | Breast | 4 | No cross-resistance | [10] |
| PC-3 | Prostate | 3-4 (to docetaxel) | <2 | [10] |
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTT or SRB Assay)
This protocol outlines a standard method for determining the cytotoxic effects of chemotherapeutic agents on cancer cell lines.
-
Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Epothilone B, paclitaxel, or other compounds in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Add 10 µL of 12 mM MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Leave the plates overnight in the incubator.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
SRB (Sulforhodamine B) Assay:
-
Fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow them to air dry.
-
Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid and air dry.
-
Add 100 µL of 10 mM Tris base solution (pH 10.5) to solubilize the dye.
-
Read the absorbance at 510 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
2. Tubulin Polymerization Assay
This assay measures the ability of compounds to promote the assembly of microtubules from purified tubulin.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin (1-2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP.
-
Compound Addition: Add various concentrations of Epothilone B, paclitaxel, or a vehicle control to the reaction mixture.
-
Monitoring Polymerization: Transfer the reaction mixture to a temperature-controlled spectrophotometer pre-warmed to 37°C. Monitor the increase in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the change in absorbance over time for each compound concentration. Compare the rates and extent of polymerization induced by different compounds.
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the key signaling pathways affected by microtubule-stabilizing agents and the mechanisms of resistance.
Caption: Mechanism of action of microtubule-stabilizing agents.
Caption: Key mechanisms of taxane resistance and epothilone activity.
Conclusion
The experimental evidence strongly supports the potential of Epothilone B and its analogs to overcome clinically relevant mechanisms of taxane resistance. Their ability to evade P-gp-mediated efflux and maintain activity in the presence of certain β-tubulin mutations and altered isotype expression patterns makes them valuable therapeutic agents for patients with taxane-refractory cancers. The data and protocols presented in this guide offer a solid foundation for further research and development in this promising area of oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. oaepublish.com [oaepublish.com]
- 3. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond taxanes: the next generation of microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Mechanisms of Taxol resistance related to microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A highly epothilone B-resistant A549 cell line with mutations in tubulin that confer drug dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Epothilone E and Docetaxel on Tubulin Polymerization Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of Epothilone E and docetaxel on tubulin polymerization kinetics. Both compounds are potent microtubule-stabilizing agents used in cancer therapy. Understanding their differential effects on microtubule dynamics is crucial for the development of more effective and targeted cancer treatments. This document summarizes key experimental data, provides detailed experimental protocols, and visualizes relevant biological pathways.
Executive Summary
This compound and docetaxel are anti-cancer agents that target tubulin, a key component of the cellular cytoskeleton. Both drugs function by promoting the polymerization of tubulin into microtubules and stabilizing these structures, which ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. While their general mechanism is similar, there are subtle but important differences in their potency and effects on microtubule dynamics.
Docetaxel, a member of the taxane family, binds to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting depolymerization. Epothilones, a class of macrolides, also bind to β-tubulin, at or near the taxane-binding site, and exhibit a "taxol-like" effect on tubulin polymerization. Notably, some epothilones, like Epothilone B, have shown greater potency in inducing tubulin polymerization compared to taxanes and can be effective in taxane-resistant cancer cells. Data for this compound is more limited, but initial studies suggest it shares the potent microtubule-stabilizing properties of other epothilones.
This guide presents a compilation of available quantitative data on the effects of these compounds on tubulin polymerization and microtubule dynamics, alongside detailed protocols for the key experimental assays used to generate such data.
Data Presentation
The following tables summarize the available quantitative data for this compound and docetaxel, focusing on their effects on tubulin polymerization and microtubule dynamics. Due to the limited direct comparative data for this compound, data for the closely related Epothilone A and B are also included to provide a broader context for comparison with docetaxel.
Table 1: In Vitro Tubulin Assembly
| Compound | EC50 for Tubulin Assembly (µM) | Experimental Conditions |
| Docetaxel | 11[1] | Room temperature, 0.4 M glutamate, no exogenous GTP |
| Epothilone A | 16[2][3] | Room temperature, 0.4 M glutamate, 0.5 mM MgCl2, 10 µM tubulin |
| Epothilone B | 5.7[2][3] | Room temperature, 0.4 M glutamate, 0.5 mM MgCl2, 10 µM tubulin |
| This compound (photoprobe derivative) | 5.4[2] | Room temperature, 0.4 M glutamate, 0.5 mM MgCl2, 10 µM tubulin |
Note: The EC50 values are from different studies and may not be directly comparable due to potential variations in experimental setups. The data for this compound is for a photoprobe derivative and should be interpreted with caution.
Table 2: Effects on Microtubule Dynamics in Cells
| Compound | Concentration | Effect on Microtubule Shortening Rate | Effect on Microtubule Growth Rate |
| Docetaxel | 2 nmol/L | 49% suppression[4] | 19% suppression[4] |
| Epothilone B | 2 nM | 27% decrease[5] | 38% decrease[5] |
Note: This data is from separate studies and direct comparison should be made with caution. The data for Epothilone B is presented as a proxy for the general effects of epothilones on microtubule dynamics.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity Measurement)
This protocol is a standard method to assess the ability of compounds to promote the assembly of purified tubulin into microtubules by measuring the increase in turbidity of the solution.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds (this compound, docetaxel) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate, UV-transparent
-
Temperature-controlled spectrophotometer
Procedure:
-
Preparation of Tubulin Solution: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2-4 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v). Keep the solution on ice to prevent premature polymerization.
-
Preparation of Test Compounds: Prepare serial dilutions of this compound and docetaxel in General Tubulin Buffer. Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel).
-
Assay Setup: In a pre-warmed 96-well plate at 37°C, add the desired volume of the tubulin solution to each well.
-
Initiation of Polymerization: Add the test compounds or controls to the wells containing the tubulin solution. The final volume in each well should be consistent.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
Data Analysis: The rate of tubulin polymerization is determined by the increase in absorbance over time. The EC50 value, the concentration of the compound that induces 50% of the maximal polymerization, can be calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Microtubule Stabilization
Both this compound and docetaxel share a common mechanism of action by binding to β-tubulin and stabilizing microtubules. This prevents the dynamic instability of microtubules, which is essential for proper mitotic spindle formation and function, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: General mechanism of action for this compound and docetaxel.
Docetaxel-Induced Apoptotic Signaling Pathway
Docetaxel-induced apoptosis is a complex process that can involve multiple signaling pathways, primarily converging on the activation of caspases. The intrinsic (mitochondrial) pathway is a key mediator of docetaxel's cytotoxic effects.
Caption: Docetaxel-induced intrinsic apoptotic pathway.
Epothilone-Induced Apoptotic Signaling Pathway
Epothilones can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The activation of the ROS/JNK pathway has also been implicated in epothilone-induced cell death.
Caption: Epothilone-induced intrinsic and extrinsic apoptotic pathways.
Experimental Workflow: In Vitro Tubulin Polymerization Assay
The following diagram illustrates the typical workflow for conducting an in vitro tubulin polymerization assay.
Caption: Standard workflow for a tubulin polymerization assay.
Conclusion
Both this compound and docetaxel are effective microtubule-stabilizing agents that induce cancer cell death by disrupting microtubule dynamics. The available data suggests that epothilones, as a class, may offer a potency advantage over taxanes and could be effective in taxane-resistant settings. However, a direct, comprehensive comparison of the tubulin polymerization kinetics of this compound and docetaxel under identical experimental conditions is still needed to fully elucidate their relative activities. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct such comparative studies and to further investigate the intricate mechanisms of these important anticancer drugs.
References
- 1. A convenient tubulin-based quantitative assay for paclitaxel (Taxol) derivatives more effective in inducing assembly than the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of microtubule dynamics by epothilone B is associated with mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the therapeutic index of Epothilone E versus other epothilones
For Researchers, Scientists, and Drug Development Professionals
The epothilones represent a class of microtubule-stabilizing agents that have garnered significant interest in oncology for their potent anti-tumor activity, particularly in taxane-resistant cancers. A critical parameter in the evaluation of any chemotherapeutic agent is its therapeutic index (TI), the ratio between its toxic and therapeutic doses. This guide provides a comparative assessment of the therapeutic index of several key epothilones based on available preclinical data.
While this guide aims to be comprehensive, it is important to note that publicly available, direct comparative preclinical data for Epothilone E is scarce. Therefore, the following comparison focuses on the more extensively studied epothilones: Patupilone (Epothilone B), Ixabepilone, Sagopilone, and Epothilone D.
Mechanism of Action: Microtubule Stabilization and Apoptosis Induction
Epothilones exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubules, preventing their dynamic instability, which is essential for proper mitotic spindle formation and function. The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][2]
The apoptotic cascade initiated by epothilones primarily involves the intrinsic, or mitochondrial, pathway. This is characterized by the release of cytochrome c from the mitochondria into the cytoplasm.[3] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[3][4][5] The process is also regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax and Bak promoting mitochondrial outer membrane permeabilization, and anti-apoptotic members like Bcl-2 and Bcl-xL inhibiting this process.[6][7]
Comparative Preclinical Data
The therapeutic index is a crucial measure of a drug's safety and efficacy. It is generally determined in preclinical studies by comparing the maximum tolerated dose (MTD), the highest dose that does not cause unacceptable toxicity, with the effective dose (ED50), the dose that produces a desired therapeutic effect in 50% of the population. A wider therapeutic window (a higher TI) indicates a more favorable safety profile.
The following tables summarize key preclinical data for several epothilones from various studies. It is important to note that direct comparisons of absolute values across different studies can be challenging due to variations in experimental models and conditions.
In Vitro Cytotoxicity of Epothilones against Various Cancer Cell Lines
| Epothilone Derivative | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Patupilone (EpoB) | HCT116 | Colon | 0.8 | [8] |
| KB-31 | Cervical | 3.0 | [8] | |
| A549 | Lung | 2.5 | [9] | |
| Ixabepilone | MDA-MB-435 | Breast | 2.9 | [10] |
| HCT-116 | Colon | 1.4 | [9] | |
| A2780 | Ovarian | 1.8 | [11] | |
| Sagopilone | HCT-116 | Colon | 0.5 | [12] |
| NCI-H460 | Lung | 0.3 | [12] | |
| SF-268 | CNS | 0.4 | [12] | |
| Epothilone D | A2780 | Ovarian | 7.5 | [13] |
| PC-3 | Prostate | 12.0 | [14] |
In Vivo Efficacy and Toxicity of Epothilones in Xenograft Models
| Epothilone Derivative | Animal Model | Tumor Model | Efficacious Dose | Maximum Tolerated Dose (MTD) | Therapeutic Index (Approx.) | Reference |
| Patupilone (EpoB) | Mice | DU 145 (Prostate) | 2.5 mg/kg (weekly x2) | Not explicitly stated in direct comparison | - | [15] |
| Ixabepilone | Mice | Multiple Pediatric Xenografts | 6.6 - 10 mg/kg | 10 mg/kg | ~1.5 | [11] |
| Sagopilone | Mice | NSCLC Xenografts | 8 mg/kg | 16.5 mg/m² (human equivalent) | - | [16][17] |
| Epothilone D | Mice | RPMI 8226 (Myeloma) | Not as effective as other analogs | - | - | [18] |
Note: A direct calculation of the therapeutic index is often not explicitly stated in publications and can be difficult to determine retrospectively due to differing experimental designs. The approximate TI for Ixabepilone is derived from the dose-response data presented in the cited study.
Experimental Protocols
Cytotoxicity Assay: Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[1][19][20][21]
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the epothilone derivative for a specified period (e.g., 72 hours). Include untreated and vehicle-only controls.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on absorbent paper and allow them to air dry.
-
Staining: Add 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the total cellular protein. Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, using appropriate software.
In Vivo Xenograft Tumor Assay
This assay evaluates the anti-tumor efficacy of a compound in an animal model, typically immunodeficient mice bearing human tumor xenografts.[2][18][22][23]
Detailed Methodology:
-
Cell Preparation: Culture the desired human cancer cell line and harvest the cells during their exponential growth phase. Prepare a single-cell suspension in a suitable medium (e.g., PBS or serum-free medium), often mixed with Matrigel to support tumor formation.
-
Tumor Implantation: Subcutaneously inject a specific number of tumor cells (e.g., 5 x 10^6 cells) into the flank of each immunodeficient mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = (length x width²)/2).
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the epothilone derivative and a vehicle control via the appropriate route (e.g., intravenous or intraperitoneal injection) according to a predetermined dosing schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Toxicity Assessment: Monitor the general health of the animals, including body weight changes, as an indicator of toxicity. The maximum tolerated dose (MTD) is determined as the highest dose that does not lead to significant weight loss or other signs of distress.
-
Data Analysis: Analyze the tumor growth data to determine the efficacy of the treatment. Statistical analysis is used to compare the treatment groups to the control group.
Visualizations
Experimental Workflow for Determining Therapeutic Index
Caption: Workflow for assessing the therapeutic index of epothilones.
Epothilone-Induced Apoptosis Signaling Pathway
Caption: Signaling pathway of epothilone-induced apoptosis.
Conclusion
The preclinical data suggest that epothilones are a potent class of anti-cancer agents with significant activity against a broad range of tumor types, including those resistant to taxanes. While a definitive ranking of their therapeutic indices is challenging without direct head-to-head comparative studies, the available information indicates that synthetic analogs like ixabepilone and sagopilone have been developed to improve upon the pharmacokinetic properties and therapeutic window of the natural epothilones. Further preclinical and clinical investigation is warranted to fully elucidate the comparative therapeutic potential of these compounds and to identify patient populations most likely to benefit from their use. The lack of comprehensive data on this compound highlights an area for future research within this promising class of anti-cancer agents.
References
- 1. SRB assay for measuring target cell killing [protocols.io]
- 2. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 3. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cib.csic.es [cib.csic.es]
- 9. researchgate.net [researchgate.net]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 11. In vivo evaluation of ixabepilone (BMS247550), a novel epothilone B derivative, against pediatric cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis and biological evaluation of bridged epothilone D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abeomics.com [abeomics.com]
- 16. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 17. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 18. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. zellx.de [zellx.de]
- 20. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 21. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 23. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Epothilone Sensitivity: A Comparative Guide
A deep dive into the molecular determinants of response to Epothilone B and its analogs, providing researchers with a comparative framework for biomarker validation.
Epothilones, a class of microtubule-stabilizing agents, have shown significant promise in oncology, particularly in tumors resistant to taxanes. While the user's query specified "Epothilone E," this appears to be a likely typographical error for the well-studied and clinically relevant "Epothilone B." This guide will, therefore, focus on the validated biomarkers of sensitivity and resistance to Epothilone B and its derivatives, such as the FDA-approved ixabepilone.
This document provides a comprehensive comparison of key biomarkers, experimental data supporting their roles, and detailed protocols for their validation in a research setting. The primary mechanisms governing epothilone sensitivity involve the drug's target, β-tubulin, and cellular mechanisms for drug efflux.
Core Mechanisms of Epothilone Action and Resistance
Epothilones exert their cytotoxic effects by binding to β-tubulin and promoting the polymerization of microtubules.[1][2][3][4] This stabilization of microtubules disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5] Resistance to epothilones can arise from alterations in their molecular target or from reduced intracellular drug concentrations.
Key Biomarkers for Epothilone Sensitivity
The primary determinants of sensitivity or resistance to epothilones can be broadly categorized into two groups: those related to the drug's target (tubulin) and those related to drug transport.
β-Tubulin Mutations
Mutations in the gene encoding class I β-tubulin are a well-established mechanism of acquired resistance to epothilones.[1][6] These mutations can interfere with the binding of epothilones to their target site on the microtubule, thereby reducing the drug's stabilizing effect.
Comparative Data on β-Tubulin Mutations and Epothilone Resistance:
| Cell Line | Parental Cell Line | Epothilone Analogue | β-Tubulin Mutation | Fold Resistance | Reference |
| 1A9/A8 | 1A9 (Ovarian) | Epothilone A | T274I | >33 | [7] |
| 1A9/B10 | 1A9 (Ovarian) | Epothilone B | R282Q | >25 | [7] |
| A549.EpoB40 | A549 (Lung) | Epothilone B | Q292E | 95 | [8] |
| A549.EpoB480 | A549 (Lung) | Epothilone B | V60F, Q292E | ~900 | [8] |
| HeLa.EpoB1.8 | HeLa (Cervical) | Epothilone B | D224H | Not specified | [6] |
Expression of β-Tubulin Isotypes
Different isotypes of β-tubulin can be expressed in cancer cells, and their relative levels can influence the sensitivity to microtubule-targeting agents. Studies have shown that specific isotypes can either enhance or diminish sensitivity to Epothilone B.
Impact of β-Tubulin Isotype Expression on Epothilone B Sensitivity in NSCLC Cells:
| β-Tubulin Isotype | Effect of siRNA Knockdown on Epothilone B Sensitivity | Proposed Mechanism | Reference |
| βII-tubulin | No significant change | Does not significantly influence Epothilone B interaction. | [9][10] |
| βIII-tubulin | Increased sensitivity | Knockdown leads to a higher percentage of cell death and increased apoptosis at low drug concentrations. | [10] |
| βIVb-tubulin | Decreased sensitivity | Knockdown results in decreased G2-M cell cycle accumulation and requires higher drug concentrations to induce apoptosis. | [10] |
ATP-Binding Cassette (ABC) Transporters
While epothilones are notably poor substrates for the P-glycoprotein (P-gp/ABCB1) efflux pump, which commonly confers resistance to taxanes, other ABC transporters may play a role in mediating resistance.[4][11] Overexpression of these transporters can lead to increased efflux of the drug from the cancer cell, reducing its intracellular concentration and thus its efficacy.
ABC Transporters and Epothilone Resistance:
| Transporter | Role in Epothilone Resistance | Comparison with Taxanes | Reference |
| P-glycoprotein (P-gp, ABCB1) | Epothilones are poor substrates; they can overcome P-gp-mediated resistance. | Taxanes are well-known substrates for P-gp. | [4][11] |
| Multidrug Resistance Protein 7 (MRP7, ABCC10) | Confers resistance to docetaxel and may play a role in epothilone resistance, though less studied. | Also confers resistance to taxanes. | [11] |
Experimental Protocols for Biomarker Validation
Validating the role of these biomarkers requires robust experimental methodologies. Below are detailed protocols for key assays.
Protocol 1: Cytotoxicity Assay (IC50 Determination)
This assay determines the concentration of a drug required to inhibit the growth of 50% of a cell population.
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the epothilone analogue. Remove the culture medium from the plates and add fresh medium containing the various drug concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72-96 hours).
-
Viability Assessment: Use a viability reagent such as resazurin or a tetrazolium-based compound (e.g., MTS, MTT). Add the reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Normalize the readings to the vehicle-only control wells. Plot the cell viability against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: In Vivo Tubulin Polymerization Assay
This assay measures the ability of a drug to induce the polymerization of tubulin within intact cells.
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency. Treat the cells with various concentrations of the epothilone for a specified time (e.g., 5 hours).[7]
-
Cell Lysis: Wash the cells with a microtubule-stabilizing buffer. Lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100) to separate the soluble (unpolymerized) and polymerized tubulin fractions.
-
Fraction Separation: Centrifuge the lysates at high speed (e.g., >15,000 x g) to pellet the polymerized microtubules.
-
Protein Analysis: Carefully collect the supernatant (soluble fraction) and resuspend the pellet (polymerized fraction) in a sample buffer.
-
Western Blotting: Resolve equal amounts of protein from both fractions by SDS-PAGE. Transfer the proteins to a membrane and probe with an antibody specific for β-tubulin.
-
Quantification: Use densitometry to quantify the amount of tubulin in the soluble and polymerized fractions. The percentage of polymerized tubulin can then be calculated.
Protocol 3: siRNA-Mediated Gene Knockdown
This method is used to transiently reduce the expression of a specific gene (e.g., a β-tubulin isotype) to assess its impact on drug sensitivity.
-
siRNA Transfection: Plate cells and allow them to adhere. Transfect the cells with siRNA molecules targeting the gene of interest or with a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of the target protein.
-
Verification of Knockdown: Harvest a subset of the cells to verify the reduction in target gene expression by quantitative RT-PCR or Western blotting.
-
Functional Assay: Use the remaining cells to perform a cytotoxicity assay (Protocol 1) to determine if the knockdown of the target gene alters the sensitivity to the epothilone.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pnas.org [pnas.org]
- 8. A highly epothilone B-resistant A549 cell line with mutations in tubulin that confer drug dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specific β-Tubulin Isotypes Can Functionally Enhance or Diminish Epothilone B Sensitivity in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific β-Tubulin Isotypes Can Functionally Enhance or Diminish Epothilone B Sensitivity in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 11. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Epothilone E
Epothilone E, a potent cytotoxic agent, necessitates stringent safety protocols to protect laboratory personnel from potential exposure. This guide provides immediate, essential information on personal protective equipment (PPE), operational handling, and disposal procedures for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound. These recommendations are based on guidelines for handling cytotoxic compounds and safety data sheets for related epothilones.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield.[1][2] | Protects eyes from splashes or aerosols of the compound.[3] |
| Hand Protection | Two pairs of chemotherapy-grade gloves (double gloving).[4] | Provides a primary barrier against skin contact and absorption.[3] Using two pairs offers additional protection in case the outer glove is compromised. |
| Body Protection | A disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.[3][5] An impervious apron can be worn over the gown for added protection.[1][2] | Prevents contamination of personal clothing and skin.[3] Gowns should be changed immediately after a spill or every two to three hours.[5] |
| Respiratory Protection | A suitable respirator (e.g., N95) should be used, especially when handling the powder form or when there is a risk of aerosol generation.[1][2][3] | Prevents inhalation of airborne particles of the cytotoxic drug.[3] Work should be conducted in a well-ventilated area or a biological safety cabinet.[1][2] |
Operational Plan for Handling this compound
Proper handling procedures are crucial to minimize the risk of exposure. The following workflow outlines the key steps for safely managing this compound in a laboratory setting.
Experimental Protocol: Reconstitution of this compound Powder
-
Preparation: Designate a specific work area for handling this compound, preferably within a chemical fume hood or a biological safety cabinet.[1][2] Assemble all necessary materials, including the powdered this compound, solvent, vials, and pipettes.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound powder on a tared weigh boat inside the ventilated enclosure to minimize inhalation risk.
-
Dissolving: Add the appropriate solvent to the vial containing the weighed this compound. Gently swirl the vial to dissolve the powder completely. Avoid shaking vigorously to prevent aerosol formation.
-
Storage: Once dissolved, store the solution according to the manufacturer's recommendations, typically at -20°C for powder or -80°C in solvent.[1]
-
Cleanup: Decontaminate the work surface with an appropriate cleaning agent. Dispose of all contaminated materials as cytotoxic waste.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of all disposable PPE as cytotoxic waste.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gowns), weigh boats, and other disposable materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.[6] This container should be collected by a certified hazardous waste disposal service. |
| Liquid Waste | Unused or waste solutions of this compound should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.[7] Never dispose of this compound solutions down the drain.[6] |
| Empty Containers | Empty vials that once contained this compound should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste.[6] After rinsing, the container can be disposed of according to institutional guidelines. |
| Sharps | Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[8] |
Emergency Procedures: Spill Cleanup
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and contamination.
Spill Cleanup Protocol:
-
Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[3]
-
Don PPE: Put on the appropriate PPE, including double gloves, a gown, eye protection, and a respirator.[3]
-
Containment: For liquid spills, cover with an absorbent material from a chemotherapy spill kit.[3] For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.
-
Cleanup: Carefully collect all contaminated absorbent materials and any broken glass using tongs or forceps and place them into a designated cytotoxic waste container.[3]
-
Decontamination: Clean the spill area with an appropriate deactivating agent, followed by a thorough cleaning with detergent and water.[3]
-
Disposal: All materials used for cleanup, including contaminated PPE, must be disposed of as cytotoxic waste.[3]
-
Reporting: Report the incident to the laboratory supervisor and follow institutional protocols for spill reporting.[3]
By adhering to these safety and handling protocols, researchers can minimize the risks associated with working with the potent cytotoxic agent, this compound.
References
- 1. Epothilone C|186692-73-9|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ipservices.care [ipservices.care]
- 4. pogo.ca [pogo.ca]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. kingstonhsc.ca [kingstonhsc.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
